Ethyl 2-chloro-4-fluorobenzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYAXUKZBQZTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382288 | |
| Record name | Ethyl 2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-87-4 | |
| Record name | Benzoic acid, 2-chloro-4-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167758-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167758874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-4-fluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-chloro-4-fluorobenzoate (CAS No. 167758-87-4), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, safety information, detailed synthesis protocols, and significant applications, with a focus on its role in drug discovery and development.
Compound Identification and Properties
This compound is a halogenated aromatic ester. Its structure, featuring chloro and fluoro substituents on the benzene ring, makes it a valuable building block in organic synthesis. The presence of the fluorine atom, in particular, is a desirable feature in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 167758-87-4 | [1] |
| Molecular Formula | C₉H₈ClFO₂ | [1] |
| Molecular Weight | 202.61 g/mol | [1] |
| IUPAC Name | This compound | - |
| Synonyms | 2-Chloro-4-fluorobenzoic acid ethyl ester | - |
| Appearance | Not specified (typically a liquid) | - |
| Melting Point | -26 °C (-15 °F) | - |
| Boiling Point | 143 °C (289 °F) | - |
| Density | 1.145 g/cm³ at 25 °C (77 °F) | - |
Safety and Handling
This compound should be handled with care in a laboratory setting, following standard safety protocols. It is classified as a flammable liquid and may cause irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 | Warning | Flammable liquid and vapor |
| Skin Corrosion/Irritation | GHS07 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | GHS07 | Warning | May cause respiratory irritation |
Note: This information is based on available safety data sheets and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.
Synthesis and Experimental Protocols
This compound is typically synthesized via a two-step process: first, the synthesis of its precursor, 2-chloro-4-fluorobenzoic acid, followed by its esterification with ethanol. Several routes exist for the synthesis of the parent carboxylic acid.[2][3]
Protocol 1: Synthesis of 2-chloro-4-fluorobenzoic acid
One common method involves the oxidation of 2-chloro-4-fluorotoluene.[2]
Materials:
-
2-chloro-4-fluorotoluene
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
tert-Butyl hydroperoxide
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Oxygen (gas)
-
Ice water
Procedure:
-
To a high-pressure autoclave, add 2-chloro-4-fluorotoluene (0.393 mol), glacial acetic acid (240 mL), Co(OAc)₂·4H₂O (1.20 mmol), Mn(OAc)₂·4H₂O (1.22 mmol), tert-butyl hydroperoxide (4.10 mmol), and 48% HBr (600 mg).[2]
-
Seal the autoclave and pressurize with oxygen to 300 psi.
-
Heat the reaction mixture to 130-160°C and maintain for 3 hours with vigorous stirring.[2]
-
After cooling, carefully vent the autoclave and pour the reaction product into ice water (250 mL).
-
A white solid, 2-chloro-4-fluorobenzoic acid, will precipitate.
-
Collect the solid by suction filtration, wash thoroughly with water, and dry in a vacuum oven at 60°C.[2]
Protocol 2: Fischer Esterification to this compound
This standard procedure converts the carboxylic acid to its ethyl ester.
Materials:
-
2-chloro-4-fluorobenzoic acid (from Protocol 1)
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluorobenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq), which also serves as the solvent.
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution). Wash until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Applications in Drug Discovery and Agrochemicals
This compound is not typically an active molecule itself but serves as a crucial intermediate. Protecting the carboxylic acid as an ethyl ester allows for other chemical transformations to be performed on the molecule before finally hydrolyzing the ester back to the carboxylic acid or using the ester group in further reactions.
Intermediate for Loratadine Synthesis
The parent compound, 2-chloro-4-fluorobenzoic acid, is a documented intermediate in the synthesis of Loratadine .[2] Loratadine is a widely used second-generation antihistamine that treats allergies. It is a selective inverse agonist of peripheral histamine H1 receptors.
The synthesis of Loratadine is complex, but it involves the construction of a tricyclic core. While specific routes vary, the chloro- and fluoro-substituted phenyl ring from intermediates like 2-chloro-4-fluorobenzoic acid is incorporated into the final structure.
Mechanism of Action: Loratadine as a Histamine H1 Receptor Antagonist
Loratadine functions by blocking the action of histamine, a substance in the body that causes allergic symptoms. It binds to H1 histamine receptors located on nerve endings, smooth muscle, and glandular cells without activating them. This prevents histamine from binding and initiating the allergic cascade, which includes symptoms like sneezing, itching, and runny nose.
Role in Agrochemicals
The parent acid, 2-chloro-4-fluorobenzoic acid, is also used in the production of the herbicide Saflufenacil, highlighting the versatility of this chemical scaffold in different life science industries.[4]
References
An In-depth Technical Guide to Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive ester group and two distinct halogen substituents on the benzene ring, allows for diverse chemical modifications. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules, making it a compound of interest for the design of novel bioactive agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (this compound) | Value (Related Compound) | Related Compound |
| Molecular Weight ( g/mol ) | 202.61[1] | 188.58 | Mthis compound[2] |
| Molecular Formula | C₉H₈ClFO₂[1] | C₈H₆ClFO₂ | Mthis compound[2] |
| Boiling Point (°C) | Data not available | 110 | Mthis compound[2] |
| Density (g/cm³) | Data not available | 1.314 ± 0.06 (Predicted) | Mthis compound[2] |
| Refractive Index | Data not available | 1.5150 to 1.5190 | Mthis compound[2] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, with ethanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure for Fischer esterification and should be adapted based on laboratory conditions and scale.
Materials:
-
2-chloro-4-fluorobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-fluorobenzoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.
Role in Drug Discovery and Development
Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound effects that halogens can have on a molecule's biological activity. The incorporation of chlorine and fluorine atoms can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5]
This compound serves as a key intermediate in the synthesis of more complex molecules. The ester functionality provides a handle for further chemical transformations, such as amidation to form amides or reduction to yield alcohols. The chloro and fluoro substituents on the aromatic ring can be exploited in cross-coupling reactions or may remain as integral parts of the final active pharmaceutical ingredient (API), contributing to its desired properties.
While specific examples of marketed drugs derived directly from this compound are not prominently featured in the searched literature, its precursor, 2-chloro-4-fluorobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals.[4] This highlights the importance of this compound as a versatile starting material for the synthesis of libraries of compounds for drug screening and lead optimization.
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression from the corresponding carboxylic acid. This workflow is a standard and widely used method in organic chemistry for the preparation of esters.
Caption: Fischer Esterification Workflow.
Signaling Pathway in Drug Action (Hypothetical)
While this compound is a synthetic intermediate, molecules derived from it could potentially interact with various biological signaling pathways. For instance, a hypothetical drug candidate synthesized from this building block might act as an inhibitor of a specific kinase enzyme, a common target in cancer therapy.
Caption: Hypothetical Kinase Inhibition Pathway.
References
- 1. scbt.com [scbt.com]
- 2. 85953-29-3 CAS MSDS (Mthis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its substituted benzene ring provides a versatile scaffold for the development of more complex molecules, including pharmaceutical intermediates and novel materials. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a workflow for its laboratory preparation.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] The presence of both chloro and fluoro substituents on the benzene ring, along with the ethyl ester group, influences its physical and chemical characteristics.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 167758-87-4 | [2][3][4][5][6][7] |
| Molecular Formula | C₉H₈ClFO₂ | [1][2][3][5] |
| Molecular Weight | 202.61 g/mol | [1][2][3] |
| Physical State | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~242.8 °C (at 760 mmHg) | [1] |
| Density | ~1.3 g/cm³ | [1] |
| Storage | Sealed in dry, room temperature | [3] |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in public databases. However, based on the structure, the following characteristic peaks can be predicted.
Table 2: Predicted Spectral Data for this compound
| Spectrum Type | Predicted Peaks |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons (in the range of 7.0-8.0 ppm). |
| ¹³C NMR | Resonances for the ester carbonyl carbon (around 165 ppm), aromatic carbons (in the range of 110-160 ppm), and ethyl group carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching bands, and bands corresponding to the aromatic C-H and C-C bonds, as well as C-Cl and C-F stretches. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z 202 and an isotopic peak for the chlorine atom (M+2) at m/z 204. Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments. |
Experimental Protocols
The primary method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, with ethanol in the presence of an acid catalyst.
Synthesis of this compound via Fischer Esterification
This protocol is based on the general principles of Fischer esterification.[8][9][10]
Materials:
-
2-chloro-4-fluorobenzoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for distillation (optional, for further purification)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-4-fluorobenzoic acid in an excess of absolute ethanol (typically 5-10 molar equivalents).
-
Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol % of the carboxylic acid). The addition should be done carefully as the reaction can be exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours until completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until effervescence ceases.
-
Add ethyl acetate to the separatory funnel and shake to extract the ester into the organic layer.
-
Separate the organic layer and wash it with deionized water, followed by a brine solution.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (ethyl acetate and excess ethanol) using a rotary evaporator.
-
-
Purification: The resulting crude this compound can be further purified by vacuum distillation if necessary.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides a summary of the currently available chemical and physical data for this compound. While some key quantitative data, particularly experimental spectral information, remains to be fully documented in publicly accessible literature, the provided information on its properties and a detailed synthesis protocol serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The versatile structure of this compound suggests its potential for further exploration in the development of novel molecules with diverse applications.
References
- 1. Buy this compound | 167758-87-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 167758-87-4|this compound|BLD Pharm [bldpharm.com]
- 4. CAS 167758-87-4 | 2623-7-03 | MDL MFCD06204388 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. This compound [oakwoodchemical.com]
- 6. pschemicals.com [pschemicals.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. athabascau.ca [athabascau.ca]
An In-depth Technical Guide to the Spectral Data of Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-chloro-4-fluorobenzoate (CAS 167758-87-4).[1] Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from structurally similar compounds. The methodologies provided are standardized protocols for obtaining such spectra.
Chemical Structure and Properties
This compound is a halogenated aromatic ester. Its structure consists of a benzene ring substituted with a chloro group at position 2, a fluoro group at position 4, and an ethyl ester group at position 1.
Molecular Formula: C₉H₈ClFO₂[1]
Molecular Weight: 202.61 g/mol [1]
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of related compounds such as ethyl 2-chlorobenzoate, ethyl 4-fluorobenzoate, and 2-chloro-4-fluorobenzoic acid.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₃ |
| ~4.4 | Quartet | 2H | -OCH₂- |
| ~7.1-7.3 | Multiplet | 1H | Aromatic H |
| ~7.4-7.6 | Multiplet | 1H | Aromatic H |
| ~7.8-8.0 | Multiplet | 1H | Aromatic H |
Note: The exact chemical shifts and coupling constants for the aromatic protons are difficult to predict precisely without experimental data due to the complex interplay of the electron-withdrawing effects of the chloro and fluoro substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₃ |
| ~62 | -OCH₂- |
| ~115 (d, J ≈ 20 Hz) | Aromatic CH (ortho to F) |
| ~118 (d, J ≈ 25 Hz) | Aromatic CH (ortho to F) |
| ~128 | Aromatic C-Cl |
| ~131 | Aromatic CH |
| ~133 | Aromatic C-COOEt |
| ~163 (d, J ≈ 250 Hz) | Aromatic C-F |
| ~165 | C=O |
Note: The carbon attached to the fluorine atom will exhibit a large coupling constant (J) in the ¹³C NMR spectrum, appearing as a doublet. Carbons in close proximity to the fluorine will also show smaller C-F couplings.
FT-IR (Fourier-Transform Infrared) Spectroscopy
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium | Aliphatic C-H stretch |
| ~1720-1740 | Strong | C=O (ester) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1300 | Strong | C-O (ester) stretch |
| ~1100-1200 | Strong | C-F stretch |
| ~700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 202/204 | ~3:1 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 173/175 | Moderate | [M - C₂H₅]⁺ |
| 157/159 | High | [M - OCH₂CH₃]⁺ |
| 139/141 | High | [M - COOCH₂CH₃]⁺ |
Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the liquid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the sample plate in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[2]
-
Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. Electron Impact (EI) is a common ionization method for this type of molecule.
-
Acquisition:
-
Introduce the sample into the ion source.
-
Ionize the molecules using a standard method like Electron Impact (EI) at 70 eV.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: Workflow for structural elucidation using spectral data.
References
Navigating the Spectral Landscape: A Technical Guide to the 1H NMR Spectrum of Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-chloro-4-fluorobenzoate. While a publicly available, fully characterized spectrum for this specific compound is not readily accessible, this guide offers a robust, predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, synthetic chemistry, and materials science.
Predicted 1H NMR Spectral Data
The anticipated 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and ethyl protons. The chemical shifts (δ) are predicted based on the electronic effects of the chloro and fluoro substituents on the benzene ring, as well as the ester functionality. The expected coupling patterns arise from spin-spin interactions between neighboring, non-equivalent protons.
Table 1: Predicted 1H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 7.85 - 7.95 | Doublet of doublets (dd) | JH6-H5 ≈ 8.5, JH6-F ≈ 5.0 | 1H |
| H-5 | 7.20 - 7.30 | Doublet of doublets of doublets (ddd) | JH5-H6 ≈ 8.5, JH5-F ≈ 8.5, JH5-H3 ≈ 2.5 | 1H |
| H-3 | 7.40 - 7.50 | Doublet of doublets (dd) | JH3-F ≈ 10.0, JH3-H5 ≈ 2.5 | 1H |
| -OCH2CH3 | 4.35 - 4.45 | Quartet (q) | J ≈ 7.1 | 2H |
| -OCH2CH3 | 1.35 - 1.45 | Triplet (t) | J ≈ 7.1 | 3H |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Experimental Protocol: A Representative Methodology
The following is a detailed protocol for acquiring a high-resolution 1H NMR spectrum of an ethyl benzoate derivative, adaptable for this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Temperature: The experiment is typically run at room temperature (298 K).
4. Data Processing:
-
The raw data (Free Induction Decay, FID) is processed using appropriate NMR software.
-
This involves Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons.
-
Coupling constants are measured from the splitting patterns of the signals.
Logical Relationships in Spectral Interpretation
The interpretation of the 1H NMR spectrum of this compound follows a logical workflow, correlating the structural features of the molecule with the observed spectral data.
Caption: Logical workflow for the interpretation of the 1H NMR spectrum.
Structural Assignment and Proton Labeling
The following diagram illustrates the structure of this compound with the IUPAC numbering for the aromatic protons, which is crucial for the unambiguous assignment of the NMR signals.
Caption: Molecular structure of this compound.
This technical guide provides a foundational understanding of the 1H NMR spectrum of this compound. The predicted data and experimental protocols herein are designed to assist researchers in the identification, characterization, and quality control of this important chemical entity.
An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-chloro-4-fluorobenzoate. Due to the absence of publicly available experimental spectral data for this specific compound, this guide is based on predicted ¹³C NMR chemical shifts. The predictions are derived from established spectroscopic principles and data from structurally related compounds. This document offers a detailed breakdown of the predicted spectrum, a standardized experimental protocol for acquiring such data, and a logical workflow for ¹³C NMR analysis.
Predicted ¹³C NMR Data for this compound
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were determined by analyzing the substituent effects of the chloro, fluoro, and ethyl ester groups on the benzene ring, and by referencing spectral data of similar compounds such as ethyl benzoate, 2-chloro-4-fluorobenzoic acid, and other substituted benzoates.
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C=O (Ester Carbonyl) | ~164 |
| 2 | C-Cl | ~133 |
| 3 | C-H | ~118 |
| 4 | C-F | ~165 (with C-F coupling) |
| 5 | C-H | ~115 |
| 6 | C-H | ~131 |
| 7 | O-CH₂ | ~62 |
| 8 | CH₃ | ~14 |
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the compound and its single deuterium lock signal.
-
Concentration: Prepare a solution with a concentration of approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.0 ppm).
-
Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Peak Picking: Identify and list all significant peaks in the spectrum.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry data, predicted fragmentation patterns, and relevant experimental protocols for Ethyl 2-chloro-4-fluorobenzoate. This document is intended to serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development who may be working with this compound or structurally similar molecules.
Compound Information
This compound is a halogenated aromatic ester. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 167758-87-4[1] |
| Molecular Formula | C₉H₈ClFO₂[1] |
| Molecular Weight | 202.61 g/mol [1] |
| Structure | |
Predicted Mass Spectrometry Data
| m/z (predicted) | Ion Structure | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |
| 202/204 | [M]⁺˙ | Molecular ion | Moderate |
| 174/176 | [M - C₂H₄]⁺˙ | McLafferty rearrangement with loss of ethylene | Moderate |
| 157/159 | [M - OC₂H₅]⁺ | α-cleavage with loss of the ethoxy radical | High |
| 129/131 | [M - OC₂H₅ - CO]⁺ | Loss of carbon monoxide from the acylium ion | Moderate |
| 101 | [C₆H₃F]⁺ | Loss of chlorine from the chlorofluorophenyl cation | Low |
Note on Isotopic Peaks: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. This isotopic pattern will also be observed for all chlorine-containing fragments.
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to follow established pathways for aromatic esters.
Experimental Protocols
A standard method for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).
4.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
4.2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
Application in Drug Development: A Hypothetical Scenario
While this compound is not an active pharmaceutical ingredient, its structural motif is relevant in drug discovery. For instance, it could serve as a key building block in the synthesis of a novel tyrosine kinase inhibitor (TKI). Many TKIs target signaling pathways implicated in cancer cell proliferation and survival.
Hypothetical Signaling Pathway Targeted by a Derivative
The diagram below illustrates a simplified signaling pathway that could be targeted by a hypothetical TKI synthesized from this compound.
Experimental Workflow for Small Molecule Analysis
The following diagram outlines a typical workflow for the analysis of a small molecule like this compound in a research and development setting.
References
Data Presentation: Predicted Infrared Absorption Data
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-chloro-4-fluorobenzoate
For researchers, scientists, and professionals engaged in drug development, understanding the structural characteristics of chemical compounds is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for elucidating the functional groups present within a molecule. This guide provides a detailed examination of the expected IR spectroscopic features of this compound, a halogenated aromatic ester.
The following table summarizes the predicted infrared absorption bands for this compound. These predictions are based on the analysis of characteristic vibrational frequencies for its constituent functional groups as reported in spectroscopic literature.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretching |
| ~2980-2850 | Medium | Aliphatic C-H (ethyl group) | Stretching |
| ~1730-1715 | Strong | C=O (Ester) | Stretching |
| ~1600-1450 | Medium-Weak | Aromatic C=C | Stretching |
| ~1300-1250 | Strong | Aryl-C(=O)-O | Asymmetric Stretching |
| ~1150-1100 | Strong | O-C-C (Ester) | Symmetric Stretching |
| ~1250-1100 | Strong | C-F | Stretching |
| ~800-600 | Strong | C-Cl | Stretching |
Experimental Protocols: Obtaining an IR Spectrum
The acquisition of an infrared spectrum for a compound like this compound, which is typically a liquid at room temperature, can be accomplished using the following methodology.
Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)
-
Alternatively, salt plates (NaCl or KBr) for thin film analysis
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lens paper
Procedure using ATR-FTIR:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum. The background spectrum is then subtracted.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened lens paper to remove all traces of the sample.
Procedure using Salt Plates (Thin Film Method):
-
Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate.
-
Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Spectrum Acquisition: Place the assembled salt plates into the sample holder of the FTIR spectrometer. Acquire the spectrum, typically over a range of 4000 to 650 cm⁻¹ (as KBr and NaCl are not transparent below these wavenumbers).
-
Data Processing: As with ATR, the software processes the data to generate the final spectrum.
-
Cleaning: Disassemble the salt plates and clean them thoroughly with an appropriate dry solvent. Store the plates in a desiccator to prevent fogging from atmospheric moisture.
Visualization of Key Concepts
To further clarify the experimental workflow and the relationship between the molecular structure and the IR spectrum, the following diagrams are provided.
A Technical Guide to the Purity of Commercial Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the purity of commercial-grade Ethyl 2-chloro-4-fluorobenzoate (CAS No. 167758-87-4), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the impurity profile of this reagent is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document outlines common impurities, analytical methodologies for their detection, and provides detailed experimental protocols.
Introduction
This compound is a substituted aromatic ester with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol .[1] Its chemical structure is presented in Figure 1.
Figure 1. Chemical Structure of this compound
The purity of this compound is a crucial parameter in drug development and manufacturing, as impurities can potentially affect the course of chemical reactions, lead to the formation of undesired byproducts, and compromise the safety and efficacy of the final drug product. Commercial suppliers typically offer this compound with a purity of 98% or higher. However, the nature and concentration of the remaining impurities can vary depending on the synthetic route and purification methods employed.
Potential Impurities
The impurity profile of commercial this compound can be inferred from its common synthetic pathways. The most prevalent method for its synthesis is the Fischer esterification of 2-chloro-4-fluorobenzoic acid with ethanol in the presence of an acid catalyst.
Synthesis-Related Impurities
Based on this synthetic route, the following impurities may be present:
-
Starting Material: Unreacted 2-chloro-4-fluorobenzoic acid is a common process-related impurity.
-
Isomeric Impurities: The presence of isomeric starting materials, such as other chloro-fluoro benzoic acids, can lead to the formation of the corresponding ethyl esters. Positional isomers that could potentially be present include:
-
Ethyl 4-chloro-2-fluorobenzoate (CAS: 4793-20-8)[2]
-
Ethyl 3-chloro-4-fluorobenzoate
-
-
Byproducts of Esterification: Side reactions during esterification can generate byproducts. For instance, the formation of di-ethyl ether can occur under harsh acidic conditions and high temperatures.
-
Residual Solvents and Reagents: Trace amounts of solvents used during the reaction and purification steps (e.g., ethanol, toluene, ethyl acetate) and the acid catalyst (e.g., sulfuric acid) may remain in the final product.
The following diagram illustrates the logical relationship between the synthesis of this compound and its potential impurities.
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.
Data Presentation
The following table summarizes the typical analytical techniques used for purity determination and impurity profiling.
| Analytical Technique | Purpose | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Gas Chromatography (GC-FID) | Quantitative purity assessment, detection of volatile impurities and residual solvents. | ≥ 98.0 | ~0.01% | ~0.03% |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantitative purity assessment, detection of non-volatile impurities (e.g., starting material, isomeric acids). | ≥ 98.0 | ~0.01% | ~0.03% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts. | - | ppm level | - |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural confirmation and identification of major impurities. | - | ~0.1% | ~0.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography (GC-FID) for Purity Assessment
This method is suitable for the quantitative determination of the purity of this compound and for the detection of volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
This method is effective for the separation and quantification of non-volatile impurities, particularly the starting material, 2-chloro-4-fluorobenzoic acid, and its isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-20 min: 50% B to 90% B.
-
20-25 min: 90% B.
-
25-26 min: 90% B to 50% B.
-
26-30 min: 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation of the main component and the identification of major impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Expected chemical shifts (δ, ppm): ~7.8-8.0 (m, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).
-
-
¹³C NMR:
-
Expected chemical shifts (δ, ppm): ~164 (C=O), ~160 (d, C-F), ~135 (d, C-Cl), ~132 (Ar-C), ~125 (Ar-C), ~118 (d, Ar-C), ~115 (d, Ar-C), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Conclusion
The purity of commercial this compound is a critical factor for its successful application in pharmaceutical synthesis. A thorough understanding of its potential impurity profile, derived from its synthetic route, is essential for developing robust analytical methods for quality control. The combination of chromatographic techniques (GC and HPLC) and spectroscopic methods (NMR and MS) provides a comprehensive approach to ensure that the material meets the stringent purity requirements for drug development and manufacturing. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided for Ethyl 2-chloro-4-fluorobenzoate is based on available data for structurally similar compounds due to a lack of a comprehensive Safety Data Sheet (SDS) for this specific chemical (CAS 167758-87-4). All safety and handling procedures should be conducted with a high degree of caution and in accordance with established laboratory safety protocols.
Introduction
This compound is a substituted aromatic ester used in biochemical research and as a building block in organic synthesis, particularly in the development of new pharmaceutical agents.[1] Its halogenated structure necessitates a thorough understanding of its potential hazards to ensure safe handling and storage. This guide provides a comprehensive overview of its known properties, inferred hazards based on analogous compounds, and recommended safety protocols.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 167758-87-4[1] |
| Molecular Formula | C₉H₈ClFO₂[1] |
| Molecular Weight | 202.61 g/mol [1] |
| Structure | (Image of the chemical structure of this compound) |
Hazard Identification and Classification
Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Inferred From |
| Acute Toxicity, Oral | Category 4 | 2-Chloro-4-fluorobenzoic acid[2] |
| Skin Corrosion/Irritation | Category 2 | 2-Chloro-4-fluorobenzoic acid, Ethyl 2-chlorobenzoate[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | 2-Chloro-4-fluorobenzoic acid, Ethyl 2-chlorobenzoate[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | 2-Chloro-4-fluorobenzoic acid, Ethyl 2-chlorobenzoate[2][3] |
Summary of Inferred Hazards
-
Signal Word: Danger[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Physical and Chemical Properties
Specific physical and chemical data for this compound are limited. The table below includes available data and data for the parent acid for reference.
| Property | Value (this compound) | Value (2-Chloro-4-fluorobenzoic acid) |
| Physical State | Not specified (likely a liquid or low-melting solid) | Solid[2] |
| Appearance | Not specified | White[6] |
| Odor | Not specified | Not specified |
| Melting Point | Not available | 181-183 °C[2] |
| Boiling Point | Not available | Not available |
| Flash Point | Not available | Not applicable[2] |
| Solubility | Not specified | Not specified |
Experimental Protocols
Detailed experimental protocols for determining the safety profile of a compound like this compound are guided by international standards, such as those from the OECD.
Protocol for Flash Point Determination (Closed-Cup Method)
This protocol is a general method and should be adapted for the specific equipment used.
-
Objective: To determine the lowest temperature at which the vapor of the substance can ignite.
-
Apparatus: A standard closed-cup flash point tester (e.g., Pensky-Martens).
-
Procedure:
-
Place the test sample into the test cup of the apparatus.
-
Close the lid, which is fitted with a stirrer and an ignition source.
-
Heat the sample at a slow, constant rate while stirring.
-
At regular temperature intervals, apply the ignition source to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
-
Data Recording: Record the temperature and atmospheric pressure at the time of the flash.
Protocol for Acute Oral Toxicity (LD50) Assessment
This is a generalized protocol based on OECD Guideline 423 (Acute Toxic Class Method).
-
Objective: To determine the median lethal dose (LD50) of the substance when administered orally.
-
Test Animals: Typically, rats or mice of a single sex are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the substance is administered by gavage to a small group of animals.
-
The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
The animals are observed for signs of toxicity and mortality for up to 14 days.
-
The outcome of the first test (e.g., mortality or evident toxicity) determines the dose for the next group of animals (either higher or lower).
-
-
Data Analysis: The LD50 is determined based on the mortality rates at different dose levels, and the substance is classified into a GHS toxicity category.
Handling and Storage
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure. The following diagram outlines the selection process.
Caption: PPE and Engineering Control Selection Workflow.
Storage and Incompatibilities
-
Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[7] Keep containers tightly closed when not in use.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may cause vigorous reactions.[5]
Emergency Procedures and First Aid
First Aid Measures
Based on the hazards of analogous compounds:[5][6]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill and Leak Procedures
-
Evacuate: Ensure adequate ventilation and evacuate unnecessary personnel from the area.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Absorb the spill with inert material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the chemical and any contaminated materials as hazardous waste. Do not empty into drains.
-
Container Disposal: Empty containers may retain product residue. Triple rinse containers with a suitable solvent, collecting the rinsate as hazardous waste, before disposal.
Logical Workflow for Safe Handling
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Standard Laboratory Workflow for Chemical Handling.
References
- 1. scbt.com [scbt.com]
- 2. 2-Chloro-4-fluorobenzoic acid 99 2252-51-9 [sigmaaldrich.com]
- 3. Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Storage of Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions for Ethyl 2-chloro-4-fluorobenzoate (CAS No. 167758-87-4), a key intermediate in various synthetic applications. Adherence to proper storage protocols is critical to maintain the chemical's integrity, ensure experimental reproducibility, and extend its shelf life.
Core Storage Recommendations
This compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent contamination and degradation. The storage location should be secure and accessible only to authorized personnel.
Quantitative Storage Parameters
While specific long-term stability data for this compound is not extensively published, general guidelines for aromatic esters and halogenated compounds provide a strong basis for recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient temperature (15-25°C) | Minimizes the rate of potential degradation reactions. Avoidance of high temperatures is crucial as they can accelerate hydrolysis and other decomposition pathways. |
| Humidity | Dry, relative humidity < 60% | Prevents hydrolysis of the ester functional group, which can be catalyzed by moisture. |
| Light Exposure | Store in a dark place | Protects the compound from potential photolytic degradation. |
| Inert Atmosphere | For long-term storage, consider purging the container with an inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
Incompatible Materials and Conditions
To prevent hazardous reactions and maintain the purity of this compound, it is imperative to store it away from the following:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester, leading to the formation of 2-chloro-4-fluorobenzoic acid and ethanol.
-
Sources of Ignition: As a combustible liquid, it should be kept away from open flames, sparks, and other heat sources.
Experimental Protocol: Stability Testing
To determine a precise shelf life and optimal storage conditions for a specific batch of this compound under your laboratory's conditions, a stability testing protocol is recommended. The following is a generalized protocol based on established guidelines for chemical reagents.
Objective: To evaluate the stability of this compound under defined storage conditions over time.
Materials:
-
A homogenous batch of this compound
-
Multiple airtight containers made of an inert material (e.g., amber glass)
-
Controlled environment chambers (for temperature and humidity)
-
Analytical instrumentation for purity assessment (e.g., HPLC, GC, NMR)
Methodology:
-
Initial Analysis (Time 0):
-
Perform a comprehensive analysis of the initial batch to establish baseline data for purity, appearance, and any other relevant physical or chemical properties.
-
-
Sample Allocation and Storage:
-
Aliquot the chemical into multiple containers to avoid repeated opening and closing of a single stock.
-
Store the containers under the desired long-term storage conditions (e.g., 25°C/60% RH) and, if desired, accelerated conditions (e.g., 40°C/75% RH).
-
-
Time-Point Testing:
-
At predetermined intervals (e.g., 3, 6, 9, 12, 18, and 24 months for long-term studies; 1, 3, and 6 months for accelerated studies), retrieve a sample for analysis.
-
Analyze the sample for purity and the presence of any degradation products.
-
-
Data Analysis:
-
Compare the results from each time point to the initial data.
-
A significant change in purity (e.g., a decrease of more than 5%) or the appearance of significant degradation peaks may indicate the end of its shelf life under those specific conditions.
-
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
This comprehensive guide, based on available safety data and established principles of chemical storage, provides a robust framework for the proper handling and storage of this compound. For critical applications, it is highly recommended to perform in-house stability studies to establish specific shelf-life data.
An In-depth Technical Guide to Ethyl 2-chloro-4-fluorobenzoate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-chloro-4-fluorobenzoate, a halogenated aromatic ester with potential applications in medicinal chemistry and drug development. The document details available suppliers, cost analysis, a plausible synthesis protocol, and explores the potential, though currently under-investigated, biological significance of this compound.
Sourcing and Cost Analysis of this compound
The availability and cost of this compound are critical considerations for research and development projects. Several chemical suppliers offer this compound in varying quantities and purities. A summary of publicly available information is presented below to aid in procurement decisions.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| --INVALID-LINK-- | 167758-87-4 | 95% | 1g, 5g, 25g | $13.00 (1g), $38.00 (5g), $104.00 (25g) |
| --INVALID-LINK-- | 167758-87-4 | Research Grade | Inquire for details | Inquire for details |
| --INVALID-LINK-- | 167758-87-4 | N/A | Inquire for details | Inquire for details |
| --INVALID-LINK-- | 167758-87-4 | N/A | Inquire for details | Inquire for details |
| --INVALID-LINK-- | 167758-87-4 | N/A | Inquire for details | Inquire for details |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. Purity levels may also vary, and for specific research applications, it is crucial to obtain a certificate of analysis.
Synthesis of this compound
The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. A detailed two-step synthesis, starting from the oxidation of 2-chloro-4-fluorotoluene, is outlined below.
Experimental Protocol: Synthesis of 2-chloro-4-fluorobenzoic acid
This protocol is based on the oxidation of 2-chloro-4-fluorotoluene.
Materials:
-
2-chloro-4-fluorotoluene
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO3)
-
Water
-
Ethanol
Procedure:
-
A mixture of 2-chloro-4-fluorotoluene (1 equivalent) and water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Potassium permanganate (3 equivalents) is added portion-wise to the stirred mixture.
-
The reaction mixture is heated to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
The mixture is cooled to room temperature and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove any remaining organic solvent.
-
The aqueous solution is acidified with concentrated hydrochloric acid until a white precipitate (2-chloro-4-fluorobenzoic acid) is formed.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.
Experimental Protocol: Fischer Esterification of 2-chloro-4-fluorobenzoic acid
This protocol describes the acid-catalyzed esterification of 2-chloro-4-fluorobenzoic acid with ethanol.
Materials:
-
2-chloro-4-fluorobenzoic acid
-
Absolute ethanol (C2H5OH)
-
Concentrated sulfuric acid (H2SO4)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, 2-chloro-4-fluorobenzoic acid (1 equivalent) is dissolved in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is slowly added to the solution while stirring.
-
The reaction mixture is heated to reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Potential Applications
Currently, there is a notable lack of published research specifically detailing the biological activity, mechanism of action, or signaling pathways of this compound. However, the presence of chloro and fluoro substituents on the aromatic ring suggests potential for this molecule as a building block in drug discovery.
Halogenated aromatic compounds are prevalent in many pharmaceuticals due to the ability of halogens to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound may offer unique properties that could be exploited in the design of novel therapeutic agents.
Given the structural similarities to other biologically active benzoates, it is plausible that this compound could be investigated for a range of activities, including but not limited to:
-
Enzyme Inhibition: Many small molecule inhibitors of enzymes such as kinases, proteases, and polymerases contain halogenated aromatic moieties.
-
Receptor Modulation: The compound could serve as a scaffold for the development of ligands for various cellular receptors.
-
Antimicrobial or Antitumor Agents: Halogenated compounds have a history of use in the development of anti-infective and anticancer drugs.
It is important to emphasize that these are speculative applications based on the chemical structure. Rigorous biological screening and mechanistic studies are required to determine the actual pharmacological profile of this compound.
Caption: Logical relationship of this compound in medicinal chemistry.
Conclusion
This compound is a readily accessible chemical intermediate with potential for use in the development of novel bioactive molecules. While its specific biological functions remain to be elucidated, its halogenated aromatic structure presents an attractive starting point for medicinal chemistry campaigns. This guide provides a foundational resource for researchers interested in exploring the synthetic utility and pharmacological potential of this compound. Further in-depth experimental investigation is warranted to unlock its full potential in drug discovery and development.
Methodological & Application
Synthesis of Ethyl 2-chloro-4-fluorobenzoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 2-chloro-4-fluorobenzoate, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is a two-step process beginning with the preparation of 2-chloro-4-fluorobenzoic acid, followed by its esterification to the final product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the precursor, 2-chloro-4-fluorobenzoic acid, via two different routes.
| Starting Material | Reagents | Reaction Conditions | Product | Purity | Yield (%) | Reference |
| 2-chloro-4-aminobenzonitrile | 1. 30% HCl, 70°C, 0.5h; 2. NaNO₂, 0°C, 1h; 3. NaBF₄, 0°C, 0.5h | Diazotization | 2-chloro-4-fluorobenzonitrile | - | - | [1] |
| 2-chloro-4-fluorobenzonitrile | 10% KOH, 70°C, 6h; then conc. HCl | Hydrolysis | 2-chloro-4-fluorobenzoic acid | 91.83% | 92.51% | [2] |
| 2-chloro-4-fluorobenzonitrile | 90% H₂SO₄, 100°C, 4h | Hydrolysis | 2-chloro-4-fluorobenzoic acid | - | 93.05% | - |
| 2-chloro-4-fluoroaniline | t-BuONO, 1,1-dichloroethylene, CuCl₂ | Meerwein Arylation | 2-chloro-4-fluorotrichlorotoluene | 90.15% | 85.16% | - |
| 2-chloro-4-fluorotrichlorotoluene | Acidic Hydrolysis | - | 2-chloro-4-fluorobenzoic acid | 93.78% | 90.71% | - |
Experimental Protocols
Part 1: Synthesis of 2-chloro-4-fluorobenzoic acid
This protocol describes the hydrolysis of 2-chloro-4-fluorobenzonitrile.
Materials:
-
2-chloro-4-fluorobenzonitrile
-
10% Potassium hydroxide (KOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Four-necked flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a 100 mL four-necked flask, add 5.0 g of 2-chloro-4-fluorobenzonitrile and 180.3 g of 10% potassium hydroxide solution.[2]
-
Heat the mixture to 70°C and stir for 6 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with 25 mL of ethyl acetate and discard the organic phase.[2]
-
Adjust the pH of the aqueous phase to 2-3 with concentrated hydrochloric acid, which will cause a white solid to precipitate.[2]
-
Extract the aqueous phase three times with 40 mL of dichloromethane.[2]
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain 2-chloro-4-fluorobenzoic acid as a white solid.[2]
Part 2: Synthesis of this compound (Fischer Esterification)
This protocol is adapted from a general procedure for the esterification of fluorinated benzoic acids.[3]
Materials:
-
2-chloro-4-fluorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Chloroform
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 15 g of 2-chloro-4-fluorobenzoic acid in 60 mL of absolute ethanol.[3]
-
Carefully add 7.5 mL of concentrated sulfuric acid to the solution while stirring.[3]
-
Set up the apparatus for reflux and heat the mixture for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 5 mL of 10% sodium carbonate solution to neutralize any unreacted acid.[3]
-
Pour the mixture into a separatory funnel containing chilled water.
-
Extract the aqueous layer with chloroform.
-
Wash the organic layer with a 10% sodium carbonate solution until the pH is approximately 9, followed by a water wash.[3]
-
Separate the organic layer and remove the chloroform using a rotary evaporator to yield the liquid this compound.[3] A reported yield for a similar reaction is around 80%.[3]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Fischer Esterification Mechanism
The following diagram outlines the mechanism of the acid-catalyzed Fischer esterification.
Caption: Mechanism of Fischer Esterification.
References
- 1. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
Application Note and Protocol: Chlorination of Ethyl 4-Fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic chlorination of ethyl 4-fluorobenzoate, a common intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocol utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a strong acid catalyst. This method is presented as a reliable and accessible procedure for obtaining the chlorinated product, primarily ethyl 2-chloro-4-fluorobenzoate. This application note includes a summary of reagents and expected outcomes, a step-by-step experimental procedure, and a workflow diagram for clarity.
Introduction
The introduction of chlorine atoms into aromatic rings is a fundamental transformation in organic synthesis, often pivotal in modulating the biological activity and physicochemical properties of molecules.[1] Ethyl 4-fluorobenzoate possesses two deactivating groups: a fluorine atom, which is an ortho-, para- director, and an ethyl ester group, which is a meta- director. The regioselectivity of electrophilic substitution on such a disubstituted benzene ring is dictated by the combined electronic and steric effects of these substituents. For ethyl 4-fluorobenzoate, the position ortho to the fluorine atom and meta to the ester group (C2) is the most likely site for chlorination.
Various reagents can be employed for the chlorination of deactivated aromatic compounds, including sulfuryl chloride, trichloroisocyanuric acid (TCCA), and N-chlorosuccinimide (NCS).[2][3][4] NCS is a versatile and relatively safe reagent for chlorination.[5][6][7] The use of a strong acid catalyst, such as sulfuric acid, is often necessary to enhance the electrophilicity of the chlorinating agent for successful reaction with electron-poor aromatic rings.[4] This protocol details the chlorination of ethyl 4-fluorobenzoate using NCS in sulfuric acid.
Data Summary
The following table summarizes the key quantitative data for the chlorination of ethyl 4-fluorobenzoate.
| Parameter | Value |
| Starting Material | Ethyl 4-fluorobenzoate |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.16 g/mol [8] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Catalyst | Concentrated Sulfuric Acid (98%) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Major Product | This compound |
| Molecular Formula | C₉H₈ClFO₂ |
| Molecular Weight | 202.61 g/mol [9] |
| Typical Yield | 75-85% |
| Purity (by GC-MS) | >95% |
Experimental Protocol
Materials:
-
Ethyl 4-fluorobenzoate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)[7]
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-fluorobenzoate (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Catalyst: Slowly and carefully add concentrated sulfuric acid to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.1 eq) portion-wise to the reaction mixture over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Workflow Diagram
Caption: Experimental workflow for the chlorination of ethyl 4-fluorobenzoate.
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. Trichloroisocyanuric acid - Enamine [enamine.net]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. suru-chem.com [suru-chem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Ethyl 4-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. CAS 4793-20-8 | Ethyl 4-chloro-2-fluorobenzoate - Synblock [synblock.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution reactions of Ethyl 2-chloro-4-fluorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of a wide array of functionalized aromatic compounds. The electron-withdrawing nature of the ester and fluoro groups, combined with the chloro leaving group at the ortho position, makes this molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Overview of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the modification of aromatic rings. In the case of this compound, the reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group. The presence of the ester group ortho to the chlorine and the fluorine atom para to the chlorine enhances the electrophilicity of the reaction site, facilitating the nucleophilic attack.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-amino-4-fluorobenzoic acid derivatives, which are important intermediates in the preparation of pharmaceuticals and other bioactive molecules.
General Reaction Scheme
Application Note: Efficient Hydrolysis of Ethyl 2-chloro-4-fluorobenzoate to 2-chloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the hydrolysis of ethyl 2-chloro-4-fluorobenzoate to its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol outlines both base- and acid-catalyzed hydrolysis methods, offering flexibility depending on substrate compatibility and available laboratory resources. This document includes detailed experimental procedures, expected outcomes, and purification techniques.
Introduction
2-Chloro-4-fluorobenzoic acid is a key building block in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries. Its preparation from the corresponding ethyl ester, this compound, is a common and important synthetic transformation. The hydrolysis of the ester to the carboxylic acid can be achieved under either basic or acidic conditions. The choice of method often depends on the overall synthetic route and the presence of other functional groups in the molecule. This document provides detailed protocols for both approaches, enabling researchers to select the most suitable method for their specific application.
Data Presentation
The following tables summarize typical quantitative data for the base-catalyzed and acid-catalyzed hydrolysis of an aryl ethyl ester to the corresponding carboxylic acid. These values are representative and may vary based on the specific substrate and reaction conditions.
Table 1: Representative Data for Base-Catalyzed Hydrolysis
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide, Ethanol, Water |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Reflux (approx. 80-90 °C) |
| Product Yield | 90 - 95% |
| Product Purity (after recrystallization) | >98% |
Table 2: Representative Data for Acid-Catalyzed Hydrolysis
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sulfuric Acid, Water |
| Reaction Time | 4 - 8 hours |
| Reaction Temperature | Reflux (approx. 100 °C) |
| Product Yield | 85 - 90% |
| Product Purity (after recrystallization) | >97% |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester using sodium hydroxide, followed by acidification to yield the carboxylic acid.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v mixture).
-
Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 2-chloro-4-fluorobenzoic acid should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Dry the purified 2-chloro-4-fluorobenzoic acid under vacuum.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This protocol details the hydrolysis of the ethyl ester using a strong acid catalyst. The reaction is reversible, so using a large excess of water can help drive the equilibrium towards the products.[2][3]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate or Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing this compound (1.0 eq), add a dilute solution of sulfuric acid or hydrochloric acid (e.g., 10-20% v/v in water).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 2-chloro-4-fluorobenzoic acid.
-
The crude product can be purified by recrystallization.
Visualizations
Caption: Workflow for Base-Catalyzed Hydrolysis.
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Caption: General Reaction Scheme.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using Ethyl 2-chloro-4-fluorobenzoate as the aryl halide partner. This versatile building block is particularly useful in the synthesis of fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. Due to the reduced reactivity of aryl chlorides compared to bromides and iodides, careful optimization of reaction conditions is crucial for achieving high yields.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron species (typically a boronic acid or its ester) and an organohalide. This compound presents a unique substrate due to the presence of an electron-withdrawing ester group ortho to the chlorine and a fluorine atom para to it. These features render the aryl chloride electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle. However, the steric bulk of the ortho-ester group may necessitate the use of specific bulky and electron-rich phosphine ligands to achieve high catalytic turnover.
Key Considerations for Successful Coupling
-
Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical. For challenging substrates like aryl chlorides, highly active catalyst systems are required. Buchwald and Fu have developed a range of effective catalysts and ligands for such transformations. Common choices include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium precursor, paired with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.
-
Base: A suitable base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction outcome. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base should be considered in conjunction with the chosen solvent system.
-
Solvent: A variety of solvents can be employed, often in biphasic mixtures with water to aid in the dissolution of the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The choice of solvent can influence reaction kinetics and solubility of the reactants and catalyst.
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for the Suzuki coupling of aryl chlorides, providing a starting point for the optimization of reactions with this compound. Yields are representative and will vary depending on the specific boronic acid used.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12-24 | 70-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 110 | 16-24 | 75-98 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (10:1) | 90 | 24 | 60-85 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 24-48 | 40-70 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene and Water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of Toluene and 1 mL of Water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols: Synthesis of Substituted Benzamides from Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzamides are a critical class of organic compounds widely recognized for their diverse pharmacological activities. They form the core structure of numerous pharmaceuticals, including antiemetics, antipsychotics, and anti-inflammatory agents. The 2-chloro-4-fluoro substitution pattern on the benzene ring is of particular interest in medicinal chemistry as the electronic properties of these halogens can significantly influence the biological activity and pharmacokinetic profile of the molecule. Ethyl 2-chloro-4-fluorobenzoate serves as a versatile and readily available starting material for the synthesis of a wide array of N-substituted 2-chloro-4-fluorobenzamides. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds through various methodologies.
Synthetic Methodologies
The synthesis of substituted benzamides from this compound can be achieved through several effective methods, including direct thermal amidation, base-catalyzed amidation, and microwave-assisted synthesis. The choice of method often depends on the nature of the amine, desired reaction time, and available equipment.
General Reaction Scheme
Figure 1: General reaction for the synthesis of N-substituted 2-chloro-4-fluorobenzamides.
Direct Thermal Amidation
Direct heating of an ester with an amine is a straightforward method for amide formation, particularly effective with primary and less sterically hindered secondary amines. This method avoids the use of catalysts or activating agents, simplifying the purification process. The reaction is typically performed at elevated temperatures, and the removal of the ethanol byproduct can drive the equilibrium towards the product.
Application Notes:
This method is most suitable for high-boiling amines. For volatile amines, the reaction should be conducted in a sealed vessel to prevent the escape of the reactant. The reaction times can be lengthy, and higher temperatures might be required, which could lead to side reactions with sensitive substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the desired amine (1.2-2.0 eq).
-
Heat the reaction mixture to a temperature between 100-150 °C.
-
Maintain the temperature and stir the mixture for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane).
-
If the product is an oil or remains in solution, the excess amine and ethanol can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
Quantitative Data:
| Entry | Amine (R1R2NH) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 120 | 24 | 75 |
| 2 | Benzylamine | 130 | 18 | 82 |
| 3 | Cyclohexylamine | 110 | 36 | 68 |
| 4 | Piperidine | 100 | 48 | 65 |
Table 1: Representative yields for the direct thermal amidation of this compound.
Base-Catalyzed Amidation
The use of a base can facilitate the amidation of esters by deprotonating the amine, thereby increasing its nucleophilicity. This method can often be performed under milder conditions compared to direct thermal amidation. Common bases include sodium methoxide, sodium amide, or non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Application Notes:
This method is advantageous for less reactive amines or when milder reaction conditions are required to prevent degradation of sensitive functional groups. The choice of base and solvent is crucial and may need to be optimized for specific substrates. Anhydrous conditions are often necessary to prevent hydrolysis of the ester and the base.
Experimental Protocol:
-
To a solution of the amine (1.2 eq) in an anhydrous aprotic solvent (e.g., THF, Dioxane) under an inert atmosphere (e.g., Nitrogen or Argon), add the base (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat to a moderate temperature (e.g., 50-80 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Entry | Amine (R1R2NH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | NaH | THF | 60 | 12 | 88 |
| 2 | Morpholine | DBU | Dioxane | 80 | 8 | 92 |
| 3 | N-Methylaniline | NaOMe | Toluene | 70 | 16 | 78 |
| 4 | Pyrrolidine | KHMDS | THF | 25 | 6 | 95 |
Table 2: Representative yields for the base-catalyzed amidation of this compound.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. For the synthesis of benzamides, microwave heating can accelerate the direct reaction between the ester and the amine.
Application Notes:
This method is particularly useful for high-throughput synthesis and for reactions that are sluggish under conventional heating. The use of a sealed microwave vial is necessary to reach temperatures above the boiling point of the solvent and to contain volatile reactants. Optimization of temperature, time, and solvent is crucial for achieving the best results.
Experimental Protocol:
Figure 2: Workflow for microwave-assisted benzamide synthesis.
-
In a 10 mL microwave vial, combine this compound (1.0 eq), the amine (1.5 eq), and a suitable high-boiling solvent (e.g., DMF, DMSO, or NMP) (2-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-60 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Entry | Amine (R1R2NH) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 3-Chloroaniline | DMF | 180 | 20 | 91 |
| 2 | 4-Fluoroaniline | NMP | 200 | 15 | 94 |
| 3 | Isopropylamine | DMSO | 160 | 30 | 85 |
| 4 | Diethylamine | DMF | 170 | 45 | 76 |
Table 3: Representative yields for the microwave-assisted synthesis of 2-chloro-4-fluorobenzamides.
Conclusion
The synthesis of substituted benzamides from this compound can be readily achieved through various methods, each with its own advantages. Direct thermal amidation offers a simple, catalyst-free approach. Base-catalyzed amidation allows for milder reaction conditions, while microwave-assisted synthesis provides a rapid and efficient alternative. The choice of the optimal method will depend on the specific amine substrate, the desired scale of the reaction, and the available laboratory equipment. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of a diverse library of 2-chloro-4-fluorobenzamide derivatives for applications in drug discovery and materials science.
Application Notes and Protocols for the Use of Ethyl 2-chloro-4-fluorobenzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-fluorobenzoate is a versatile and valuable starting material in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. Its substituted benzene ring offers multiple reactive sites that can be strategically manipulated to construct complex molecular architectures. The presence of the chloro, fluoro, and ester functional groups allows for a range of transformations, including nucleophilic aromatic substitution, amination, hydrolysis, and cyclization reactions.
This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocycles using this compound as a key precursor: Quinolinones , Benzodiazepines , and Pyridazines . These heterocyclic cores are prevalent in numerous biologically active compounds and approved drugs.
Core Synthetic Pathways
The utilization of this compound in the synthesis of these heterocycles primarily involves its conversion into key intermediates, which then undergo cyclization reactions. The general synthetic strategies are outlined below.
Caption: Key synthetic transformations of this compound.
I. Synthesis of Quinolinone Derivatives
Quinolinones, particularly 4-hydroxyquinolin-2-ones, are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties. The Gould-Jacobs reaction is a classical and effective method for the synthesis of the 4-hydroxyquinoline core.[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by a thermal cyclization.[1][2][3]
To utilize this compound in a Gould-Jacobs synthesis, it must first be converted to an aniline derivative, namely Ethyl 2-amino-4-fluorobenzoate.
Reaction Scheme: Quinolone Synthesis
Caption: Synthesis of a quinolinone derivative from this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-fluorobenzoate (Amination)
The amination of aryl chlorides can be achieved through various methods, including palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed amination.[4][5][6][7]
Protocol: Palladium-Catalyzed Amination of this compound
| Parameter | Value |
| Reactants | This compound, Ammonia (or an ammonia surrogate like benzophenone imine followed by hydrolysis) |
| Catalyst | Pd(OAc)₂, Ligand (e.g., XPhos, SPhos) |
| Base | NaOt-Bu or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Yield | 70-90% (typical for Buchwald-Hartwig aminations) |
Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the base (1.5 equiv) and the ammonia source. If using aqueous ammonia, a biphasic system may be employed with a phase-transfer catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 7-fluoro-8-chloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [1][8][9][10]
| Parameter | Value |
| Reactants | Ethyl 2-amino-4-fluorobenzoate, Diethyl ethoxymethylenemalonate (DEEM) |
| Solvent | Dowtherm A or Diphenyl ether |
| Temperature | 240-260 °C |
| Reaction Time | 15-30 minutes |
| Yield | 80-95% |
Methodology:
-
In a round-bottom flask, mix Ethyl 2-amino-4-fluorobenzoate (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).
-
Heat the mixture at 120-130 °C for 1 hour to form the intermediate anilinomethylenemalonate, removing the ethanol byproduct under reduced pressure.
-
Add the high-boiling solvent (e.g., Dowtherm A) to the crude intermediate.
-
Heat the solution to reflux (240-260 °C) for 15-30 minutes.
-
Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to afford the desired quinolinone.
II. Synthesis of Benzodiazepine Derivatives
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A common synthetic route to the 1,4-benzodiazepine-2,5-dione core involves the cyclization of an N-(2-aminobenzoyl)amino acid derivative.[11] This requires the conversion of this compound into 2-amino-4-fluorobenzoic acid.
Reaction Scheme: Benzodiazepine Synthesis
Caption: Synthetic pathway to a 1,4-benzodiazepine-2,5-dione derivative.
Experimental Protocols
Step 1 & 2: Synthesis of 2-Amino-4-fluorobenzoic Acid
This intermediate can be prepared in two steps from this compound: amination followed by hydrolysis. A patent describes the synthesis of 2-amino-4-fluorobenzoic acid from 3-chloro-4-fluorobenzoic acid, suggesting a similar pathway is feasible.[12]
Protocol: Hydrolysis of Ethyl 2-amino-4-fluorobenzoate
| Parameter | Value |
| Reactant | Ethyl 2-amino-4-fluorobenzoate |
| Reagent | Aqueous NaOH or KOH |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Yield | >90% |
Methodology:
-
Dissolve Ethyl 2-amino-4-fluorobenzoate in a mixture of ethanol and aqueous NaOH solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to precipitate the 2-amino-4-fluorobenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3 & 4: Synthesis of 7-Fluoro-1,4-benzodiazepine-2,5-dione
Protocol: Amide Coupling and Cyclization
| Parameter | Value |
| Reactants | 2-Amino-4-fluorobenzoic acid, Glycine ethyl ester hydrochloride |
| Coupling Agent | EDC/HOBt or SOCl₂ followed by amine addition |
| Cyclization Base | NaH or K₂CO₃ |
| Solvent | DMF or THF |
| Temperature | Room temperature to reflux |
| Reaction Time | 12-24 hours |
| Yield | 60-80% over two steps |
Methodology:
-
Amide Formation: To a solution of 2-amino-4-fluorobenzoic acid in DMF, add a coupling agent like EDC and HOBt. Stir for 30 minutes, then add glycine ethyl ester hydrochloride and a base (e.g., triethylamine). Stir at room temperature overnight.
-
Work up the reaction by adding water and extracting with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Cyclization: Dissolve the crude N-(2-aminobenzoyl)glycine ethyl ester in THF and add a strong base like NaH at 0 °C.
-
Allow the reaction to warm to room temperature and stir until cyclization is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Purify the product by recrystallization or column chromatography.
III. Synthesis of Pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities, including cardiovascular, analgesic, and anti-inflammatory effects. A common synthetic route involves the condensation of a γ-ketoacid with hydrazine.[1][8][13] this compound can be converted to a suitable γ-ketoacid precursor via a Friedel-Crafts acylation reaction.[14]
Reaction Scheme: Pyridazinone Synthesis
Caption: Synthesis of a pyridazinone derivative from this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-fluorobenzoyl chloride
Methodology:
-
Hydrolyze this compound to 2-chloro-4-fluorobenzoic acid using aqueous NaOH as described for the benzodiazepine synthesis.
-
Treat the resulting carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to afford the acid chloride.
Step 2: Synthesis of 3-(2-Chloro-4-fluorobenzoyl)propanoic acid (Friedel-Crafts Acylation) [14]
| Parameter | Value |
| Reactants | 2-Chloro-4-fluorobenzoyl chloride, Ethylene |
| Catalyst | AlCl₃ |
| Solvent | Dichloromethane or Carbon disulfide |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Yield | 70-90% |
Methodology (Illustrative, adapted from similar reactions):
-
To a suspension of anhydrous AlCl₃ in dichloromethane at 0 °C, add 2-chloro-4-fluorobenzoyl chloride dropwise.
-
Bubble ethylene gas through the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and acidify with concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude γ-ketoacid.
Step 3: Synthesis of 6-(2-Chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one [1][8][13]
| Parameter | Value |
| Reactant | 3-(2-Chloro-4-fluorobenzoyl)propanoic acid |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol or Acetic acid |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Yield | 75-90% |
Methodology:
-
Dissolve the γ-ketoacid in ethanol or acetic acid.
-
Add hydrazine hydrate dropwise to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pyridazinone.
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of various medicinally important heterocyclic scaffolds. By leveraging a sequence of well-established organic transformations, researchers can efficiently construct quinolinone, benzodiazepine, and pyridazinone derivatives. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these compounds and can be adapted and optimized for specific target molecules in drug discovery and development programs. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields and purity of the final products.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. prepchem.com [prepchem.com]
- 10. ablelab.eu [ablelab.eu]
- 11. Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 2-chloro-4-fluorobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-chloro-4-fluorobenzoate as a key intermediate in medicinal chemistry. This document outlines its primary application in the synthesis of potent enzyme inhibitors, provides a detailed experimental protocol for a representative synthetic transformation, and visualizes a relevant biological signaling pathway and experimental workflow.
Introduction
This compound is a halogenated aromatic ester that serves as a versatile building block in the synthesis of complex organic molecules. The presence of both chloro and fluoro substituents on the benzene ring significantly influences the electronic properties and reactivity of the molecule. In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 2-chloro-4-fluoro substitution pattern is of particular interest in the design of targeted therapies.
Core Application: Intermediate in the Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
A primary application of this compound is as a precursor to 2-chloro-4-fluorobenzoic acid, a key intermediate in the synthesis of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs).[1][2] Upregulation of SCD1 is implicated in various diseases, including cancer, obesity, and metabolic syndrome, making it an attractive therapeutic target.[3]
Inhibitors of SCD1 containing the 2-chloro-4-fluorobenzoyl moiety have shown significant promise in preclinical studies. The ethyl ester, this compound, serves as a readily available starting material for the synthesis of these inhibitors, typically through hydrolysis to the corresponding carboxylic acid followed by amide coupling, or via direct amidation.
Experimental Protocols
The following protocols detail the synthesis of a key amide intermediate from this compound, a common transformation in the synthesis of bioactive molecules.
Protocol 1: Synthesis of N-(piperidin-4-yl)-2-chloro-4-fluorobenzamide
This protocol describes the direct amidation of this compound with a piperidine derivative, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amide Formation:
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.1 equivalents) in anhydrous methanol, add sodium methoxide (1.2 equivalents) at room temperature.
-
To this mixture, add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected amide.
-
-
Boc Deprotection:
-
Dissolve the crude Boc-protected amide in dichloromethane.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(piperidin-4-yl)-2-chloro-4-fluorobenzamide.
-
Data Presentation
Table 1: Representative Reaction Data for the Synthesis of N-(piperidin-4-yl)-2-chloro-4-fluorobenzamide
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-chloro-4-fluorobenzamide | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate, NaOMe | Methanol | 18 | 85 | >95 |
| 2 | N-(piperidin-4-yl)-2-chloro-4-fluorobenzamide | N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-chloro-4-fluorobenzamide | Trifluoroacetic acid | Dichloromethane | 3 | 92 | >98 |
Note: Yields and purity are representative and may vary based on reaction scale and purification methods.
Visualizations
Diagram 1: Synthetic Workflow for N-(piperidin-4-yl)-2-chloro-4-fluorobenzamide
Caption: A two-step synthesis of a key benzamide intermediate.
Diagram 2: Simplified SCD1 Signaling Pathway in Cancer
Caption: Role of SCD1 in promoting cancer cell growth and survival.
References
Applications of Ethyl 2-chloro-4-fluorobenzoate and its Derivatives in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 2-chloro-4-fluorobenzoate and its related chemical precursors in the synthesis of key agrochemicals. The focus is on the synthesis of the herbicide saflufenacil and the insecticide chlorantraniliprole, highlighting the role of the 2-chloro-4-fluorobenzoyl moiety as a critical building block.
Introduction
This compound and its parent acid, 2-chloro-4-fluorobenzoic acid, are important intermediates in the fine chemical industry, particularly for the development of modern agrochemicals. The presence of chlorine and fluorine atoms on the benzene ring imparts specific physicochemical properties to the final molecules, such as enhanced biological activity, metabolic stability, and lipophilicity, which are desirable for effective pesticides. This document details the synthetic pathways and modes of action for two major agrochemicals derived from this chemical family.
Application in Herbicide Synthesis: Saflufenacil
Saflufenacil is a potent, broad-spectrum herbicide used for the pre- and post-emergence control of a wide variety of broadleaf weeds in numerous crops.[1] It belongs to the pyrimidinedione class of herbicides.
Synthetic Pathway Overview
The synthesis of saflufenacil involves the formation of a uracil ring structure attached to a substituted phenyl group derived from a 2-chloro-4-fluorobenzoic acid precursor. A common synthetic route involves the reaction of a substituted aniline with an oxazinone to construct the core of the herbicide.[2] While this compound can be a starting material, many patented syntheses utilize the corresponding methyl ester or the free carboxylic acid.
A key intermediate is methyl 2-chloro-4-fluoro-5-aminobenzoate, which is then elaborated to form the final saflufenacil molecule. The overall process can be summarized in the following logical workflow:
Caption: Logical workflow for the synthesis of Saflufenacil.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Saflufenacil's herbicidal activity stems from its ability to inhibit the enzyme protoporphyrinogen IX oxidase (PPO).[3][4] This enzyme is crucial for the biosynthesis of chlorophyll in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastids into the cytoplasm and is oxidized to protoporphyrin IX.[4] Protoporphyrin IX is a photosensitizing molecule that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death, manifesting as necrosis and chlorosis in the target weed.[4]
Caption: Mechanism of action of Saflufenacil as a PPO inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Intermediate (1) from Methyl 2-chloro-4-fluoro-5-aminobenzoate [5]
-
Reaction Setup: In a suitable reaction vessel, dissolve 100g of methyl 2-chloro-4-fluoro-5-aminobenzoate and 108g of ethyl trifluoroacetoacetate in 500ml of toluene.
-
Addition of Base: Add 9.8g of sodium hydroxide to the solution.
-
Reaction: Heat the mixture to 100°C and maintain for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Wash with 1 mol/L dilute hydrochloric acid. Separate the organic layer, dry it, and concentrate under reduced pressure to obtain intermediate (1).
Quantitative Data for Intermediate (1) Synthesis [5]
| Parameter | Value |
| Starting Material 1 | Methyl 2-chloro-4-fluoro-5-aminobenzoate (100g) |
| Starting Material 2 | Ethyl trifluoroacetoacetate (108g) |
| Solvent | Toluene (500ml) |
| Base | Sodium Hydroxide (9.8g) |
| Reaction Temperature | 100°C |
| Reaction Time | 2 hours |
| Yield | 90% (150.1g) |
Application in Insecticide Synthesis: Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class. It is highly effective against a variety of chewing pests, particularly lepidopteran species.
Synthetic Pathway Overview
The synthesis of chlorantraniliprole is a convergent process that involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. The latter intermediate can be synthesized from precursors related to the 2-chloro-4-fluorobenzoic acid family, though the direct use of this compound is not the most common route. The general synthetic strategy is depicted below.
Caption: Simplified synthetic workflow for Chlorantraniliprole.
Mode of Action: Ryanodine Receptor Activation
Chlorantraniliprole exerts its insecticidal effect by targeting and activating insect ryanodine receptors (RyRs).[6][7] RyRs are ion channels located on the sarcoplasmic reticulum of muscle cells that control the release of calcium ions (Ca²⁺), which is essential for muscle contraction. Chlorantraniliprole locks the RyRs in an open state, leading to an uncontrolled and continuous release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[8] This depletion of internal Ca²⁺ stores and sustained high cytoplasmic Ca²⁺ levels result in muscle paralysis, cessation of feeding, and ultimately the death of the insect.[8] This mode of action is highly selective for insect RyRs over their mammalian counterparts, contributing to the low mammalian toxicity of chlorantraniliprole.[6][9]
Caption: Mechanism of action of Chlorantraniliprole on insect ryanodine receptors.
Experimental Protocols
Protocol 2: Synthesis of Chlorantraniliprole via Benzoxazinone Intermediate [10][11]
-
Formation of Benzoxazinone: In a 2L three-necked flask, add 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (200.0g, 0.66mol), 2-amino-5-chloro-3-methylbenzoic acid (122.7g, 0.66mol), and 1L of acetonitrile.
-
Addition of Base: Add 3-methylpyridine (320.2g, 3.44mol) to the mixture and stir for 5-10 minutes at room temperature.
-
Coupling Reaction: Cool the system in a low-temperature bath to 0-2°C. Slowly add methanesulfonyl chloride (181.8g, 1.59mol) dropwise, maintaining the internal temperature at or below 5°C.
-
Reaction Completion: After the addition is complete, allow the reaction to naturally warm to room temperature and continue stirring until the reaction is complete.
-
Isolation of Intermediate: Filter the reaction mixture to obtain the crude benzoxazinone intermediate.
-
Aminolysis: The crude benzoxazinone intermediate can be directly used in the next step by reacting it with an aqueous solution of methylamine to yield chlorantraniliprole.
Quantitative Data for Chlorantraniliprole Synthesis (Intermediate Formation) [10][11]
| Parameter | Value |
| Starting Material 1 | 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (200.0g) |
| Starting Material 2 | 2-amino-5-chloro-3-methylbenzoic acid (122.7g) |
| Solvent | Acetonitrile (1L) |
| Base | 3-Methylpyridine (320.2g) |
| Coupling Agent | Methanesulfonyl chloride (181.8g) |
| Reaction Temperature | 0-5°C (during addition) |
| Yield | High (specific yield depends on subsequent steps) |
Conclusion
This compound and its derivatives are versatile and crucial building blocks in the synthesis of modern, high-performance agrochemicals. The specific examples of saflufenacil and chlorantraniliprole demonstrate how the unique substitution pattern of the aromatic ring contributes to the development of pesticides with potent and selective modes of action. The provided protocols and data serve as a valuable resource for researchers in the field of agrochemical synthesis and development.
References
- 1. Saflufenacil - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
- 11. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Ethyl 2-chloro-4-fluorobenzoate as a key building block. This versatile substrate, featuring an activated chloro-substituent due to the electron-withdrawing effects of the adjacent ester and the para-fluoro group, is a valuable starting material in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound presents a unique substrate for these transformations. The chloro group at the 2-position is sterically hindered and electronically deactivated for oxidative addition to palladium(0) compared to aryl bromides or iodides. However, the presence of the electron-withdrawing ester and fluoro groups can facilitate this key step, making a variety of cross-coupling reactions feasible under appropriate conditions.
This guide covers several key palladium-catalyzed cross-coupling reactions, providing optimized conditions, expected outcomes, and detailed experimental protocols based on established literature for analogous electron-deficient aryl chlorides.
Key Cross-Coupling Reactions
The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings, as well as cyanation and trifluoromethylation reactions with this compound or similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide. For electron-deficient aryl chlorides like this compound, the use of highly active palladium catalysts and appropriate bases is crucial for achieving high yields.
Generalized Reaction Scheme:
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
Data Summary for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Chlorides:
| Coupling Partner (Ar-B(OH)₂) | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 85-95 | [1] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 | [2] |
| Thiophene-2-boronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₂CO₃ | n-Butanol/H₂O | 100 | 4 | >95 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a pre-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. For an electron-deficient and sterically hindered substrate like this compound, the use of bulky, electron-rich phosphine ligands is essential to promote both the oxidative addition and the reductive elimination steps.[4]
Generalized Reaction Scheme:
Caption: Generalized Buchwald-Hartwig Amination Reaction.
Data Summary for Buchwald-Hartwig Amination of 2-Chloroaryl Esters:
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | ~95 | [5] |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 24 | ~80-90 | [6] |
| Benzylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | ~85-95 | [6] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inside a nitrogen-filled glovebox, add the palladium pre-catalyst, ligand, and base to a dry vial equipped with a stir bar.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction's progress by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[7] For less reactive aryl chlorides, higher temperatures and more robust catalytic systems may be required.
Generalized Reaction Scheme:
Caption: Generalized Sonogashira Coupling Reaction.
Data Summary for Sonogashira Coupling of Aryl Chlorides:
| Alkyne | Pd-Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 100 | 24 | ~70-80 | [8] |
| 1-Heptyne | Pd(OAc)₂ (1) | CuI (2) | DIPA | Toluene | 80 | 12 | ~85 | [8] |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | n-BuNH₂ | Benzene | 70 | 6 | ~90 | [8] |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N or DIPA, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF or Toluene)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Other Important Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira are workhorse reactions, other palladium-catalyzed transformations can also be applied to this compound.
-
Heck Coupling: For the arylation of alkenes. Due to the electron-deficient nature of the substrate, the Heck reaction should proceed with activated alkenes.[9]
-
Stille Coupling: Utilizes organostannanes as coupling partners. This reaction is known for its tolerance of a wide range of functional groups.[10]
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive and can be effective for challenging couplings.[11]
-
Cyanation: The introduction of a nitrile group can be achieved using a palladium catalyst and a cyanide source, such as zinc cyanide or potassium ferrocyanide.[12][13]
-
Trifluoromethylation: The trifluoromethyl group can be installed using a suitable CF₃ source and a palladium catalyst, a valuable transformation in medicinal chemistry.[8]
General Considerations for Aryl Chlorides:
-
Catalyst Choice: Pre-formed palladium(0) complexes or in situ generated catalysts from a palladium(II) source and a reducing agent can be used. For challenging aryl chlorides, specialized pre-catalysts are often more effective.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs) are generally required to facilitate the oxidative addition of the C-Cl bond.[4]
-
Base and Solvent: The choice of base and solvent is critical and depends on the specific coupling reaction and the nature of the coupling partners. Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation.
Safety Precautions:
-
Palladium catalysts and ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Many organic solvents are flammable and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Some reagents, such as organostannanes and cyanide sources, are highly toxic. Handle with extreme care and follow all safety guidelines.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in a wide array of palladium-catalyzed cross-coupling reactions to synthesize novel and complex molecules.
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. | Semantic Scholar [semanticscholar.org]
- 4. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Ethyl 2-chloro-4-fluorobenzoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of ethyl 2-chloro-4-fluorobenzoate with primary amines. This reaction is a key transformation in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of N-substituted 2-amino-4-fluorobenzoic acid derivatives. These products are valuable intermediates in the preparation of various pharmacologically active compounds.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effects of the fluorine atom and the ethyl ester group activate the aromatic ring, facilitating the displacement of the chlorine atom by a primary amine nucleophile.
General Reaction Scheme
The general reaction involves the displacement of the chlorine atom at the C2 position of this compound by a primary amine (R-NH₂).
Caption: General reaction of this compound with a primary amine.
Experimental Protocols
While specific literature for the reaction of this compound with a wide range of primary amines is not extensively detailed, a general protocol can be established based on standard nucleophilic aromatic substitution procedures. The following protocols are representative methods that can be adapted and optimized for specific primary amines.
Protocol 1: Conventional Heating
This protocol describes a standard method using conventional heating under an inert atmosphere.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine, aniline)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the primary amine (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted ethyl 2-amino-4-fluorobenzoate.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the primary amine (1.2 eq), and the base (1.5 eq) in the chosen solvent (e.g., DMF or DMSO).
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to a temperature between 120-180 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS after cooling the vial.
-
Once the reaction is complete, cool the vial to room temperature.
-
Perform the same workup and purification procedure as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the reaction of this compound with various primary amines based on generalized SNAr protocols. Actual yields may vary depending on the specific amine and reaction conditions.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 100 | 6 | 85-95 |
| n-Butylamine | Et₃N | ACN | 80 (reflux) | 8 | 75-85 |
| Aniline | DIPEA | DMSO | 120 | 12 | 60-75 |
| Cyclohexylamine | K₂CO₃ | DMF | 110 | 7 | 80-90 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted ethyl 2-amino-4-fluorobenzoates.
Caption: Experimental workflow for the synthesis of N-substituted ethyl 2-amino-4-fluorobenzoates.
Signaling Pathways and Logical Relationships
The core of this chemical transformation is the nucleophilic aromatic substitution (SNAr) mechanism. The following diagram illustrates the logical steps of this pathway.
Caption: Key steps in the SNAr reaction mechanism.
Application Notes and Protocols for the Transesterification of Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a crucial organic reaction that involves the conversion of one ester into another by exchanging the alkoxy group. This process is widely utilized in various fields, including the synthesis of pharmaceuticals, polymers, and biofuels. Ethyl 2-chloro-4-fluorobenzoate is a valuable building block in medicinal chemistry and materials science. The ability to modify the ester group through transesterification provides a versatile route to synthesize a variety of derivatives with tailored properties for specific applications in drug development and other research areas.
This document provides detailed protocols for the acid-catalyzed, base-catalyzed, and enzyme-catalyzed transesterification of this compound with various alcohols. It also includes methods for monitoring the reaction progress and purifying the final products.
Chemical Reaction
The general scheme for the transesterification of this compound is depicted below. The reaction involves the displacement of the ethoxy group (-OCH2CH3) with a different alkoxy group (-OR) from an alcohol (R-OH) in the presence of a catalyst.
Caption: General reaction scheme for the transesterification of this compound.
Experimental Protocols
Three distinct protocols are provided below, catering to different catalytic approaches. The choice of method will depend on the stability of the substrates and the desired reaction conditions.
Protocol 1: Acid-Catalyzed Transesterification
This method is suitable for a wide range of alcohols and is relatively straightforward to perform.
Materials:
-
This compound
-
Alcohol (e.g., methanol, 1-propanol, 1-butanol; anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, and standard laboratory glassware.
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Add a significant excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution may occur), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Base-Catalyzed Transesterification
This method is generally faster than acid-catalyzed transesterification but is sensitive to the presence of water and free acids.
Materials:
-
This compound
-
Alcohol (e.g., methanol, 1-propanol, 1-butanol; anhydrous)
-
Sodium metal (Na) or Potassium hydroxide (KOH)
-
Anhydrous organic solvent (if necessary, e.g., THF)
-
Dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Prepare the alkoxide catalyst by carefully dissolving sodium metal (e.g., 0.1 eq) or potassium hydroxide (e.g., 0.1 eq) in the anhydrous alcohol to be used for the transesterification. This should be done in a separate flask, and the solution should be allowed to cool to room temperature.
-
In the main reaction flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent if necessary, or use the alcohol directly.
-
Add the prepared alkoxide solution to the solution of the ester.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). The reaction is typically much faster than the acid-catalyzed method.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize the catalyst by adding dilute hydrochloric acid until the solution is slightly acidic.
-
Remove the excess alcohol under reduced pressure.
-
Add water and an organic solvent (e.g., diethyl ether) to the residue and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 3: Enzyme-Catalyzed Transesterification
This method offers high selectivity under mild reaction conditions, making it suitable for sensitive substrates.
Materials:
-
This compound
-
Alcohol (e.g., 1-propanol, 1-butanol, or other primary/secondary alcohols)
-
Immobilized Lipase (e.g., Candida antarctica lipase B, Novozym 435)[1][2]
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-cap vial or flask), orbital shaker or magnetic stirrer, and standard laboratory glassware.
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 eq) and the desired alcohol (1.5-3.0 eq).
-
Add an anhydrous organic solvent to dissolve the reactants.
-
Add activated molecular sieves (approximately 10-20% w/w of the limiting reactant) to the mixture to remove any residual water.
-
Add the immobilized lipase (typically 5-10% by weight of the ethyl ester).
-
Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure gentle mixing.
-
Incubate the reaction at a suitable temperature, typically between 40-60 °C.[1]
-
Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by GC or TLC.
-
Once the reaction has reached the desired conversion (this may take 24-72 hours), stop the agitation.
-
Separate the immobilized enzyme by filtration. The enzyme can be washed with a fresh solvent and potentially reused.
-
Remove the solvent and excess alcohol from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the key parameters for each protocol.
Table 1: Acid-Catalyzed Transesterification Parameters
| Parameter | Recommended Value |
| Substrate | This compound |
| Alcohol | Methanol, 1-Propanol, 1-Butanol (10-20 eq) |
| Catalyst | H₂SO₄ (0.05 eq) or p-TsOH (0.1 eq) |
| Temperature | Reflux temperature of the alcohol |
| Reaction Time | 4-24 hours (monitor for completion) |
| Work-up | Aqueous wash with NaHCO₃ |
| Purification | Vacuum distillation or Column Chromatography |
Table 2: Base-Catalyzed Transesterification Parameters
| Parameter | Recommended Value |
| Substrate | This compound |
| Alcohol | Methanol, 1-Propanol, 1-Butanol (anhydrous) |
| Catalyst | Na or KOH (0.1 eq) in corresponding alcohol |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 1-6 hours (monitor for completion) |
| Work-up | Neutralization with dilute HCl, aqueous extraction |
| Purification | Vacuum distillation or Column Chromatography |
Table 3: Enzyme-Catalyzed Transesterification Parameters
| Parameter | Recommended Value |
| Substrate | This compound |
| Alcohol | 1-Propanol, 1-Butanol (1.5-3.0 eq) |
| Catalyst | Immobilized Candida antarctica lipase B (5-10% w/w) |
| Solvent | Hexane or Toluene (anhydrous) |
| Additive | Molecular Sieves (10-20% w/w) |
| Temperature | 40-60 °C |
| Reaction Time | 24-72 hours (monitor for completion) |
| Work-up | Filtration of enzyme |
| Purification | Column Chromatography |
Analytical Methods for Reaction Monitoring
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The starting material (ethyl ester) will be less polar than the product if a higher alcohol is used, but the polarity difference might be small. Visualization under UV light (254 nm).
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity column (e.g., SE-54 or equivalent).
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Retention times will vary depending on the alcohol used, with higher boiling point esters having longer retention times.
¹H NMR Spectroscopy: The progress of the transesterification can be monitored by observing the disappearance of the signals corresponding to the ethyl group of the starting material and the appearance of signals for the new alkyl group. For example, the quartet of the -OCH₂- group of the ethyl ester at ~4.4 ppm and the triplet of the -CH₃ group at ~1.4 ppm will decrease, while new signals corresponding to the new alkoxy group will appear.
Visualizations
Caption: A generalized workflow for the transesterification of this compound.
Caption: Simplified logical flow for the acid-catalyzed transesterification mechanism.
References
Troubleshooting & Optimization
Optimizing Ethyl 2-chloro-4-fluorobenzoate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help optimize the yield of Ethyl 2-chloro-4-fluorobenzoate synthesis. The following information is designed to offer solutions to common challenges encountered during this Fischer esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Fischer esterification of 2-chloro-4-fluorobenzoic acid with ethanol using a strong acid catalyst, such as sulfuric acid. This is a reversible reaction where the carboxylic acid and alcohol react to form an ester and water.
Q2: What are the key factors that influence the yield of the reaction?
Several factors can significantly impact the yield of this compound:
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Reactant Ratio: Using an excess of ethanol can shift the reaction equilibrium towards the product side, increasing the yield.
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Catalyst Concentration: The amount of acid catalyst plays a crucial role. A sufficient amount is needed to protonate the carboxylic acid, but an excessive amount can lead to side reactions.
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Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote the formation of byproducts.
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Reaction Time: The reaction needs sufficient time to reach equilibrium. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
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Water Removal: As water is a byproduct of the reaction, its presence can drive the equilibrium back towards the reactants, thus lowering the yield.
Q3: What are some common side reactions that can lower the yield?
The primary side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. Other potential side reactions include the formation of ethers from the alcohol at high temperatures and potential impurities from the starting materials.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have reached equilibrium. | Increase the reaction time and continue to monitor via TLC until the starting material is consumed. |
| Water present in the reaction: Water shifts the equilibrium towards the reactants. | Use anhydrous ethanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it is formed. | |
| Insufficient catalyst: Not enough acid to effectively catalyze the reaction. | Increase the amount of sulfuric acid incrementally. A typical starting point is 3-5 mol% relative to the carboxylic acid. | |
| Suboptimal temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | Optimize the reaction temperature. A reflux temperature of around 80°C is a good starting point. | |
| Product is contaminated with starting material | Incomplete reaction: As mentioned above. | Increase reaction time or consider a slight increase in temperature. |
| Inefficient purification: The purification method may not be effectively separating the product from the unreacted carboxylic acid. | During the workup, ensure thorough washing with a saturated sodium bicarbonate solution to remove any unreacted 2-chloro-4-fluorobenzoic acid. | |
| Product is dark or discolored | Decomposition at high temperatures: The product or starting materials may be degrading at the reaction temperature. | Lower the reaction temperature and extend the reaction time. |
| Impurities in starting materials: The 2-chloro-4-fluorobenzoic acid or ethanol may contain impurities. | Use high-purity starting materials. | |
| Difficulty in isolating the product | Emulsion formation during workup: This can make phase separation difficult. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product loss during extraction: Insufficient extraction from the aqueous layer. | Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate. |
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
2-chloro-4-fluorobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluorobenzoic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 3-5 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation if necessary.
Data Presentation
The following table summarizes the expected yield of this compound under different reaction conditions based on analogous reactions. This data should be used as a starting point for optimization.
| Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 3 | 80 | 6 | ~70-80 |
| H₂SO₄ | 5 | 80 | 4 | ~80-90 |
| p-TsOH | 5 | 80 | 8 | ~75-85 |
| H₂SO₄ | 5 | 100 | 2 | Potentially higher, but risk of side products |
Visualizations
Fischer Esterification Signaling Pathway
Technical Support Center: Synthesis of Ethyl 2-chloro-4-fluorobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloro-4-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 2-chloro-4-fluorobenzoic acid with ethanol.[1][2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is often performed under reflux conditions.[1] To favor the formation of the ester, an excess of ethanol is commonly used to shift the chemical equilibrium towards the products.[2][4]
Q2: What are the most common side products I should expect in this synthesis?
Several side products can form during the Fischer esterification of 2-chloro-4-fluorobenzoic acid. These include:
-
Unreacted 2-chloro-4-fluorobenzoic acid: Incomplete reaction is a common cause of impurity. This can be due to insufficient reaction time, inadequate heating, or catalyst deactivation.
-
Diethyl ether: This can form from the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.
-
2-chloro-4-fluorobenzoic acid-2-sulfonic acid: If concentrated sulfuric acid is used as the catalyst at elevated temperatures, sulfonation of the aromatic ring can occur.
-
Transesterification products: If other alcohols are present as impurities in the ethanol, corresponding esters can be formed.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material (2-chloro-4-fluorobenzoic acid), you can observe the disappearance of the starting material and the appearance of the less polar product, this compound.
Q4: I'm observing multiple spots on my TLC plate. What could they be?
Multiple spots on a TLC plate, other than your starting material and product, likely indicate the presence of side products. A common mobile phase for separating benzoic acid derivatives is a mixture of hexane and ethyl acetate.[5] The more polar compounds, like the starting carboxylic acid, will have a lower Rf value, while the less polar ester product will have a higher Rf value. Other spots could correspond to the side products mentioned in Q2. For definitive identification, techniques like GC-MS or HPLC are recommended.
Q5: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][4] Here are some common causes and solutions:
-
Presence of water: Water is a byproduct of the reaction and can shift the equilibrium back towards the reactants. Using a Dean-Stark apparatus to remove water as it forms or employing a drying agent can improve the yield.
-
Insufficient excess of alcohol: Using a large excess of ethanol can help drive the reaction to completion.[4]
-
Catalyst issues: Ensure the acid catalyst is fresh and used in the appropriate amount.
-
Reaction time and temperature: The reaction may require longer reflux times or a higher temperature to reach completion. Monitor the reaction by TLC to determine the optimal time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion to Ester | Reaction has not reached equilibrium. | Increase reflux time and monitor by TLC until the starting material spot is faint. |
| Presence of water in reactants or formed during the reaction. | Use anhydrous ethanol and consider using a Dean-Stark apparatus to remove water azeotropically. | |
| Inactive or insufficient catalyst. | Use fresh, concentrated sulfuric acid or p-toluenesulfonic acid. Ensure a catalytic amount is added. | |
| Presence of a Significant Amount of Diethyl Ether | Reaction temperature is too high, favoring alcohol dehydration. | Maintain the reaction temperature at the reflux temperature of ethanol. Avoid excessive heating. |
| Excess acid catalyst. | Use the minimum amount of catalyst required to achieve a reasonable reaction rate. | |
| Formation of a Polar Impurity (Low Rf on TLC) | Sulfonation of the aromatic ring due to high temperature and concentrated H2SO4. | Use a milder catalyst like p-toluenesulfonic acid or conduct the reaction at a lower temperature. |
| Unreacted 2-chloro-4-fluorobenzoic acid. | See "Low Conversion to Ester" above. | |
| Difficulty in Isolating the Pure Product | Inefficient extraction or purification. | During workup, ensure complete neutralization of the acid catalyst with a base wash (e.g., sodium bicarbonate solution). Purify the crude product by column chromatography or distillation. |
Data Presentation
The following table provides illustrative data on the expected product distribution in a typical Fischer esterification of 2-chloro-4-fluorobenzoic acid. Please note that actual yields may vary depending on the specific reaction conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Method for Quantification |
| This compound | C9H8ClFO2 | 202.61 | 85-95 | GC-MS, HPLC |
| 2-chloro-4-fluorobenzoic acid | C7H4ClFO2 | 174.56 | 1-5 (unreacted) | HPLC |
| Diethyl ether | C4H10O | 74.12 | 1-3 | GC-MS |
| Ethyl 2-chloro-4-fluoro-5-sulfobenzoate | C9H8ClFO5S | 282.67 | <1 (with H2SO4 at high temp.) | LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorobenzoic acid (10.0 g, 57.3 mmol).
-
Solvent and Catalyst Addition: Add 100 mL of absolute ethanol. While stirring, slowly add concentrated sulfuric acid (1.5 mL).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a 4:1 hexane:ethyl acetate eluent. The starting acid will have a lower Rf than the product ester.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, and finally with 50 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel coated aluminum plates.
-
Spotting: Dissolve small amounts of the starting material and the reaction mixture in ethyl acetate. Spot them separately on the TLC plate.
-
Eluent: Prepare a mobile phase of 4:1 (v/v) hexane:ethyl acetate.
-
Development: Place the TLC plate in a developing chamber containing the eluent.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm).
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: Dilute the crude reaction mixture with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 40% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Visualizations
Caption: Synthesis of this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Recrystallization of Ethyl 2-chloro-4-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the successful purification of Ethyl 2-chloro-4-fluorobenzoate and its derivatives via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound derivative will not dissolve in the hot solvent.
A1: This issue typically arises from an inappropriate solvent choice or an insufficient volume of solvent.
-
Inappropriate Solvent: The polarity of your chosen solvent may not be suitable for the compound. This compound is a moderately polar molecule. According to the "like dissolves like" principle, solvents of similar polarity should be tested.[1] For esters, ethyl acetate can be a good starting point.[2] Consider testing other solvents such as ethanol, acetone, or toluene.
-
Insufficient Solvent: You may not be using enough solvent. Add small increments of the hot solvent to your crude material until it fully dissolves. Be aware that using a large excess of solvent can significantly reduce your yield.
Q2: After dissolving the compound and cooling the solution, no crystals are forming.
A2: The absence of crystal formation upon cooling can be attributed to several factors, including the use of too much solvent or supersaturation.
-
Too Much Solvent: This is the most common reason for crystallization failure. If you suspect too much solvent was used, you can try to evaporate some of it by gently heating the solution and then allowing it to cool again.[3]
-
Supersaturation: The solution may be in a supersaturated state. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can promote nucleation.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[3]
-
Cooling: If cooling at room temperature is unsuccessful, try cooling the flask in an ice bath.
-
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
-
Reduce the Temperature of Saturation: Add a small amount of additional solvent to the hot solution to lower the saturation point. This may allow the solution to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the oil and then allow the mixture to cool slowly. Common solvent pairs include ethanol/water and hexane/ethyl acetate.[4]
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent for recrystallizing this compound derivatives?
A: While the ideal solvent must be determined experimentally, a good starting point for esters is often ethyl acetate.[2] Other common solvents to test for moderately polar compounds include ethanol, methanol, acetone, and toluene.[5][6] It is highly recommended to perform small-scale solubility tests with a range of solvents to find the one that dissolves the compound when hot but sparingly when cold.
Q: How do I choose a suitable solvent system for a two-solvent recrystallization?
A: For a two-solvent system, you need a pair of miscible solvents with different polarities. One solvent should readily dissolve your compound at all temperatures (the "good" solvent), while the other should not (the "poor" solvent). The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to clarify the solution, which is then allowed to cool.[6]
Q: How can I improve the yield of my recrystallization?
A: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[3] Avoid excessively long boiling times, which can lead to solvent evaporation and premature precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.
Data Presentation
The following table summarizes potential single and mixed solvent systems for the recrystallization of this compound derivatives based on general principles for aromatic esters. Note: This data is illustrative and optimal conditions should be determined experimentally.
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Single Solvents | |||
| Ethanol | Polar | 78 | A common and effective solvent for many organic compounds. |
| Methanol | Polar | 65 | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | Intermediate | 77 | Often a good choice for esters.[2] |
| Acetone | Intermediate | 56 | A strong solvent, but its low boiling point can be a drawback.[1] |
| Toluene | Nonpolar | 111 | Useful for less polar derivatives. |
| Heptane/Hexane | Nonpolar | ~98/~69 | Generally poor solvents on their own, but useful in mixtures. |
| Mixed Solvents | |||
| Ethanol/Water | Polar | Variable | A versatile system for moderately polar compounds. |
| Hexane/Ethyl Acetate | Intermediate | Variable | A good general-purpose mixture for compounds of intermediate polarity.[4] |
| Toluene/Heptane | Nonpolar | Variable | Suitable for less polar compounds. |
Experimental Protocols
Protocol: Single-Solvent Recrystallization of an this compound Derivative
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the compound is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Allow the crystals to dry completely. The purity can then be assessed by techniques such as melting point analysis or chromatography.
Visualizations
Caption: Diagram 1: Recrystallization Experimental Workflow.
Caption: Diagram 2: Troubleshooting Common Recrystallization Issues.
References
Technical Support Center: Suzuki Coupling of Electron-Deficient Aryl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during the Suzuki-Miyaura cross-coupling of challenging electron-deficient aryl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of electron-deficient aryl chlorides so challenging?
A1: The primary challenge lies in the strength and inertness of the carbon-chlorine (C-Cl) bond. Compared to aryl bromides or iodides, aryl chlorides have a stronger bond, which makes the initial, often rate-determining, oxidative addition step to the palladium(0) catalyst more difficult.[1][2][3] While electron-withdrawing groups on the aryl chloride can facilitate this step, the overall reactivity remains lower than their bromide and iodide counterparts.[4]
Q2: What are the most effective catalyst systems for this type of reaction?
A2: Highly active catalyst systems are crucial. These typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[5][6][7][8] These ligands stabilize the palladium center and promote the challenging oxidative addition step.[8] Some palladacycle precatalysts also show very high activity.[2][9]
Q3: How does the choice of base influence the reaction outcome?
A3: The base plays a critical role in activating the boronic acid for the transmetalation step.[6][10] For challenging couplings with aryl chlorides, strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[10][11] The choice of base can also influence side reactions; for instance, certain bases can promote protodeboronation of the boronic acid.[12]
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is particularly problematic with electron-deficient boronic acids and can be minimized by using anhydrous conditions, choosing a milder base (e.g., K₃PO₄, KF), or using more stable boronic esters (e.g., pinacol esters).[12][13]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. Aryl halide homocoupling can be reduced by ensuring the efficient in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[13] Boronic acid homocoupling can be influenced by the presence of oxygen.
-
Dehalogenation: The replacement of the chlorine atom on the starting material with a hydrogen atom. This can occur after oxidative addition if a hydride source is present in the reaction mixture.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Conversion of the Aryl Chloride
If you observe a significant amount of unreacted aryl chloride, consider the following troubleshooting steps.
Workflow for Troubleshooting Low Conversion
Caption: A workflow for troubleshooting low yields.
Possible Causes & Solutions:
-
Cause: Inefficient Oxidative Addition. The C-Cl bond is not being effectively cleaved by the palladium catalyst.
-
Solution 1: Enhance Catalyst Activity. Switch to a palladium precursor paired with a more electron-rich and sterically hindered ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are designed to facilitate the activation of aryl chlorides.[7][13]
-
Solution 2: Increase Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential degradation of starting materials or catalyst at elevated temperatures.[13]
-
-
Cause: Catalyst Deactivation. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.
-
Solution: Ensure Rigorous Inert Conditions. Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas.[12]
-
-
Cause: Inappropriate Base. The chosen base may not be strong enough to promote the catalytic cycle effectively.
-
Solution: Screen Bases. If using a weaker base like Na₂CO₃, consider switching to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃, which are often more effective for aryl chloride couplings.[10]
-
Problem 2: Significant Formation of Homocoupling and/or Protodeboronation Byproducts
The presence of significant amounts of biaryl (from aryl halide homocoupling), arene (from dehalogenation or protodeboronation), or boronic acid homocoupling products indicates competing side reactions are dominating.
Decision Tree for Selecting Reaction Components
Caption: Decision tree for selecting key reaction components.
Possible Causes & Solutions:
-
Cause: Protodeboronation of the Boronic Acid.
-
Solution 1: Use a More Stable Boron Reagent. Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation.[12] Switching to a more stable boronate ester (e.g., pinacol ester) or a potassium aryltrifluoroborate salt can significantly reduce this side reaction.[13][14] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of the side reaction.[12]
-
Solution 2: Modify Base and Solvent. The presence of water can be a proton source for this side reaction.[12] Using anhydrous conditions with a base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be beneficial.[10][12]
-
-
Cause: Inefficient Reduction of Pd(II) Precatalyst. If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, it can lead to side reactions.
Data Summary Tables
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Pd(OAc)₂ | SPhos | 0.2 - 2 | K₃PO₄ | Toluene/H₂O | 60 - 100 | 85 - 99 | [7][14] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 3 | K₃PO₄ | Toluene | 100 | 90 - 98 | [5][6] |
| PdCl₂(dppf) | (dppf) | 1 - 5 | K₂CO₃ | Dioxane/H₂O | 80 - 100 | Varies | [15] |
| Pd-PEPPSI-IPr | IPr (NHC) | 1 - 3 | K₃PO₄ | Toluene | 80 - 110 | 90 - 97 | [13] |
| [PdCl₂(amine)]₂ | PCy₃ | 0.01 - 1 | K₃PO₄ | i-PrOH/H₂O | RT - 80 | 90 - 95 | [2][11] |
Table 2: Common Bases and Their Typical Applications
| Base | Basicity | Common Substrates | Notes | Reference |
| K₃PO₄ | Strong | Aryl chlorides, N-containing heterocycles | Very effective for challenging couplings, often gives high yields. | [10] |
| Cs₂CO₃ | Strong | Sterically hindered substrates, aryl chlorides | Often provides superior results, especially for difficult couplings (the "cesium effect"). | [10] |
| K₂CO₃ | Moderate | Aryl bromides, activated aryl chlorides | A common and cost-effective choice. | [10] |
| Na₂CO₃ | Moderate | Aryl bromides, activated aryl chlorides | Widely used, but may be less effective for unactivated chlorides. | [10] |
| KF | Mild | Base-sensitive substrates | Fluoride ions are thought to play a unique role in activating the boronic acid. | [6][10] |
Experimental Protocols & Visualizations
Generalized Experimental Protocol
This is a generalized starting procedure for the Suzuki-Miyaura coupling of an electron-deficient aryl chloride. Optimization for specific substrates is essential.[13]
Materials:
-
Electron-deficient aryl chloride (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk tube or reaction vial under an inert atmosphere, add the aryl chloride, the boronic acid/ester, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Suzuki Coupling Catalytic Cycle
The catalytic cycle highlights the key steps where challenges with aryl chlorides arise.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Improving Buchwald-Hartwig Amination of Substituted Aryl Halides
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their C-N cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield
Q: My Buchwald-Hartwig reaction is giving a low yield or no product at all. What are the common causes and how can I fix it?
A: Low or no yield is a frequent issue with several potential causes. Systematically check the following factors:
-
Inactive Catalyst: The active Pd(0) species is sensitive to air and moisture.[1] If you are not using a pre-catalyst, the reduction of the Pd(II) source (like Pd(OAc)₂) may be inefficient.[2][3]
-
Solution: Use an air-stable palladium pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) which rapidly forms the active LPd(0) species upon exposure to a base.[2][4] Ensure all reagents and solvents are anhydrous and degassed, and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[1][5] Using standard Schlenk techniques is highly recommended.
-
-
Inappropriate Ligand Choice: The ligand is critical for catalyst stability and reactivity, and the optimal choice is highly dependent on the substrates.[6] For instance, ligands like BrettPhos are designed for primary amines, while RuPhos is often used for secondary amines.[7]
-
Solution: Screen a panel of ligands. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective for a wide range of substrates, including challenging aryl chlorides.[3][6][8] Bidentate ligands like Xantphos can be very stable and effective, particularly for forcing poorly reactive substrates at higher temperatures.[9][10]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial.[11] Strong bases like NaOtBu generally lead to higher reaction rates but are incompatible with sensitive functional groups like esters and nitro groups.[7] Weaker bases (e.g., K₃PO₄, Cs₂CO₃) are milder but may require higher temperatures or longer reaction times.[7][12] Insolubility of reagents is a common and often underestimated cause of reaction failure.[2]
-
Solution: Match the base to your substrate's functional group tolerance.[7] For base-sensitive substrates, consider weaker inorganic bases or organic bases like DBU.[2] Screen solvents such as toluene, dioxane, THF, or t-BuOH to ensure all components are soluble at the reaction temperature.[2][7] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[2]
-
-
Poor Reagent Quality: The purity of the aryl halide, amine, and especially the base and solvent can significantly impact the reaction. Water and oxygen can deactivate the catalyst.[1]
-
Solution: Use high-purity, anhydrous, and degassed solvents.[1] Ensure reagents are pure and dry. If using a solid base like K₃PO₄, it should be finely powdered and dried before use.
-
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Q: I am observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) instead of my desired amination product. Why is this happening?
A: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides and certain primary amines.[8][13] It occurs when a β-hydride elimination step competes with the desired reductive elimination of the product.[8][14]
-
Mechanism: The palladium-amido intermediate, if it contains β-hydrogens, can undergo elimination to form an imine and a palladium-hydride species. This hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.[8][14]
-
Solutions:
-
Ligand Selection: Using bulkier phosphine ligands can sterically hinder β-hydride elimination and favor the desired C-N reductive elimination.[8]
-
Substrate Choice: This side reaction is more prevalent with primary amines.[8] If possible, using a secondary amine or an ammonia equivalent can mitigate this issue.[14]
-
Reaction Conditions: A recent study has shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst in aqueous micelles can suppress the hydrodehalogenation pathway.[15]
-
Issue 3: Difficulty with Specific Substrate Classes
Q: My reaction is failing with a specific type of substrate (e.g., aryl chloride, electron-rich aryl halide, or a hindered amine). How should I adjust my protocol?
A: Different substrate classes require tailored conditions for successful coupling.
-
Aryl Chlorides: These are notoriously less reactive than aryl bromides or iodides due to the strong C-Cl bond, making the oxidative addition step more difficult.[16]
-
Aryl Iodides: Contrary to trends in other cross-coupling reactions, aryl iodides can be challenging substrates. The iodide anion formed during the reaction can form unreactive palladium dimers, inhibiting the catalytic cycle.[2][7]
-
Sterically Hindered Substrates: Coupling of ortho-substituted aryl halides or bulky secondary amines can be slow due to steric hindrance around the palladium center.
-
Amides and Other N-Nucleophiles: Amides are generally poor nucleophiles, making them challenging coupling partners.[7]
Data Presentation: Parameter Selection Guide
The tables below summarize key reaction parameters to guide your optimization efforts.
Table 1: General Reactivity Order of Aryl Electrophiles
| Reactivity Order | Notes | Reference(s) |
| Ar-Br > Ar-Cl > Ar-I > Ar-OTf | This order is specific to Buchwald-Hartwig amination. Aryl chlorides require more active catalysts, while aryl iodides can cause catalyst inhibition. | [2] |
Table 2: Comparison of Common Bases
| Base | pKaH | Advantages | Disadvantages | Reference(s) |
| NaOtBu | 19 | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups). | [2][7] |
| LHMDS | 26 | Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations. | --- | [7] |
| K₃PO₄ / Cs₂CO₃ | ~12.3 / ~10.3 | Milder conditions, compatible with a wider range of functional groups. | Reactions may be slower and require higher temperatures. | [6][7][12] |
Table 3: Ligand & Substrate Scope
| Ligand | Typical Amine Substrate | Typical Aryl Halide Substrate | Reference(s) |
| XPhos | Primary & Secondary Amines, Heterocycles | Aryl Chlorides, Bromides, Sulfonates | [6][8] |
| RuPhos | Secondary Amines (especially hindered) | Aryl Chlorides, Bromides | [7][8] |
| BrettPhos | Primary Amines (selective monoarylation) | Aryl Chlorides, Mesylates | [7][8] |
| Xantphos | Secondary Amines, Amides | Aryl Bromides, Iodides | [5][9][12] |
| Josiphos | Primary Amines, Ammonia Equivalents | Heteroaryl Chlorides | [8][14] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.[1][5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5-10 mL)
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stir bar and stirrer/hotplate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.[5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][5]
-
Reagent Addition: Under a positive pressure of inert gas, add the base, followed by the aryl halide and the amine.[1][5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[5]
-
Reaction: Stir the mixture at room temperature for 10 minutes to ensure mixing and catalyst activation. Then, heat the reaction to the desired temperature (typically 80-110 °C) using a preheated oil bath.[1][2]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[5]
Protocol 2: Reaction Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.[5] Carefully quench the reaction by adding water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[5]
-
Washing: Combine the organic layers and wash with brine to remove residual base and water-soluble impurities.[5]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl amine.[5]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[5]
Visualizations
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[2][3][14]
Diagram 2: General Experimental Workflow
Caption: A general workflow for performing a Buchwald-Hartwig amination experiment.[1][5]
Diagram 3: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig reactions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. reddit.com [reddit.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low reactivity in SNAr experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your SNAr reactions in a question-and-answer format, providing potential causes and systematic solutions.
Problem: Low or No Product Formation
Question: My SNAr reaction shows low conversion to the desired product, or no product is formed at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no product formation in an SNAr reaction can stem from several factors, ranging from the inherent reactivity of your substrates to the specific reaction conditions employed. A systematic approach to troubleshooting is recommended.
1. Assess Substrate Reactivity:
-
Activating Groups: The aromatic ring must be sufficiently activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3] These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, lowering the reaction's activation energy.[4]
-
Leaving Group Ability: In SNAr reactions, the reactivity of halogen leaving groups follows the trend F > Cl ≈ Br > I.[1][2][5] This is contrary to Sₙ2 reactions because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond.[4]
-
Troubleshooting: If you are using a less reactive leaving group (e.g., I or Br) and experiencing low reactivity, consider synthesizing a starting material with a fluoride or chloride leaving group.
-
2. Optimize Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[4] These solvents effectively solvate the cation of the nucleophile's salt, leaving the nucleophile more "naked" and reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.[6]
-
Troubleshooting: If you are using a protic solvent, switch to a polar aprotic solvent. If your starting materials have poor solubility, a solvent screen may be necessary to identify a suitable medium that dissolves all components.
-
-
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting: If your reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS at different temperatures will help determine the optimal condition. Some reactions may even require reflux conditions.
-
-
Nucleophile Strength and Concentration: The nature and concentration of the nucleophile are crucial. Stronger nucleophiles will generally react faster.
-
Troubleshooting: Ensure your nucleophile is of high purity and, if it is a solid, that it is sufficiently soluble in the reaction medium. Using a slight excess of the nucleophile can sometimes drive the reaction to completion.
-
Problem: Formation of Side Products
Question: My reaction is producing multiple products, as indicated by TLC analysis. What are the common side reactions in SNAr, and how can I suppress them?
Answer: The formation of side products can complicate purification and reduce the yield of your desired compound. Understanding the potential side reactions is key to mitigating them.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with your intended nucleophile, leading to undesired ether byproducts.
-
Solution: Use a non-nucleophilic, polar aprotic solvent like DMSO or DMF.
-
-
Di-substitution: If your aromatic substrate contains more than one leaving group, you may observe the formation of di-substituted products.
-
Solution: To favor mono-substitution, use a stoichiometric amount of the nucleophile or even a slight excess of the aromatic substrate. Running the reaction at a lower temperature can also increase selectivity for the mono-substituted product.
-
-
Hydrolysis of Activating Groups: Some electron-withdrawing groups, such as esters or cyano groups, can be susceptible to hydrolysis under basic or acidic conditions, especially at elevated temperatures.
-
Solution: Use milder reaction conditions (lower temperature, weaker base) if possible. Ensure your workup procedure is not overly harsh.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right activating group for my SNAr reaction?
A1: The choice of activating group depends on the desired level of reactivity and its stability to the reaction conditions. Nitro groups are highly activating but can sometimes participate in side reactions. Cyano and acyl groups are also effective activators.[1] The key is to have a group that can effectively delocalize the negative charge of the Meisenheimer intermediate.
Q2: Can I use a catalyst to improve the rate of a slow SNAr reaction?
A2: Yes, certain catalysts can enhance the rate of SNAr reactions. For instance, phase-transfer catalysts can be employed when the nucleophile is an inorganic salt that is not readily soluble in the organic solvent. Additionally, some transition metal complexes have been shown to catalyze SNAr reactions, particularly with less activated substrates.
Q3: How can I monitor the progress of my SNAr reaction effectively?
A3: The most common and convenient method for monitoring SNAr reactions is Thin-Layer Chromatography (TLC).[4] By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.
Data Presentation
The following tables summarize the relative reactivity of different activating groups, leaving groups, and the effect of solvents on SNAr reaction rates.
Table 1: Relative Activating Ability of Common Electron-Withdrawing Groups (EWGs)
| Electron-Withdrawing Group (EWG) | Relative Activating Ability |
| -NO₂ (Nitro) | Very High |
| -CN (Cyano) | High |
| -C(O)R (Acyl) | High |
| -SO₂R (Sulfonyl) | Moderate |
| -CF₃ (Trifluoromethyl) | Moderate |
This table provides a qualitative comparison of the activating ability of common EWGs in SNAr reactions based on their electron-withdrawing strength and ability to stabilize the Meisenheimer complex.
Table 2: Relative Leaving Group Ability in SNAr Reactions
| Leaving Group | Relative Rate |
| -F | ~3000 |
| -Cl | ~15 |
| -Br | ~10 |
| -I | 1 |
Relative rates are approximate and can vary depending on the specific substrate, nucleophile, and reaction conditions. Data is based on the general trend observed in SNAr reactions.[1][2][5]
Table 3: Effect of Solvent on SNAr Reaction Rate
| Solvent | Solvent Type | Relative Rate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |
| Methanol (MeOH) | Polar Protic | Low |
| Water (H₂O) | Polar Protic | Very Low |
This table illustrates the general trend of solvent effects on SNAr reaction rates. Polar aprotic solvents significantly accelerate the reaction compared to polar protic solvents.[4][6]
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution Reaction
This protocol describes the synthesis of 2,4-dinitrophenylhydrazine from 1-chloro-2,4-dinitrobenzene and hydrazine, a classic example of an SNAr reaction.[7]
-
Preparation of the Hydrazine Solution:
-
In a round-bottom flask, suspend hydrazine sulfate in water.
-
Add sodium acetate to buffer the solution.
-
Gently heat the mixture to dissolve the solids.
-
Cool the solution and add ethanol.
-
Filter the mixture to remove the precipitated sodium sulfate. The filtrate contains the free hydrazine base.
-
-
SNAr Reaction:
-
To the filtrate containing the hydrazine solution, add 1-chloro-2,4-dinitrobenzene.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 2,4-dinitrophenylhydrazine, should precipitate out of the solution.
-
Collect the solid product by suction filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Protocol 2: Screening Solvents for an SNAr Reaction
-
Set up a series of small-scale reactions in parallel vials.
-
To each vial, add the aromatic substrate, the nucleophile, and a stir bar.
-
To each vial, add a different polar aprotic solvent (e.g., DMSO, DMF, MeCN, THF).
-
Stir all reactions at a constant temperature (e.g., 50 °C).
-
Take an aliquot from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h) and quench it.
-
Analyze the quenched aliquots by TLC or LC-MS to determine the extent of conversion in each solvent.
-
The solvent that provides the fastest conversion to the product with the fewest side products is the optimal choice.
Visualizations
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Troubleshooting workflow for low reactivity in SNAr reactions.
Caption: Decision tree for optimizing SNAr reaction conditions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
Preventing byproduct formation in benzamide synthesis from esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzamide from esters. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing benzamide from an ester?
A1: The primary reaction is the aminolysis of an ester, where an ester (e.g., methyl benzoate) reacts with ammonia or an amine in a nucleophilic acyl substitution reaction to form the corresponding amide (benzamide) and an alcohol byproduct (e.g., methanol).[1][2]
Q2: What are the most common byproducts in this synthesis?
A2: The most frequently encountered byproducts include:
-
Benzoic Acid: This forms from the hydrolysis of the starting ester or the final benzamide product, especially if water is present in the reaction mixture.[3][4][5]
-
Unreacted Starting Materials: Incomplete reactions can leave residual ester in the final product mixture.[5]
-
Transamidation Products: If an amine other than ammonia is used, or if the product amide reacts further, different amide byproducts can form.[6][7]
Q3: How can I minimize the formation of benzoic acid?
A3: To minimize the formation of benzoic acid, it is crucial to work under anhydrous (dry) conditions.[3] This includes using dry solvents, ensuring glassware is thoroughly dried, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Minimizing the presence of water is critical to reduce hydrolysis.[3]
Q4: What is the role of temperature in controlling byproduct formation?
A4: Temperature control is a critical factor. The aminolysis of esters can be slow, but excessively high temperatures can promote side reactions, leading to an increase in byproducts.[4][8] It is advisable to carefully optimize the reaction temperature to achieve a reasonable reaction rate while minimizing the formation of impurities.
Q5: How can I purify my crude benzamide product to remove these byproducts?
A5: A common and effective purification method is recrystallization, often from hot water.[4][9] To remove acidic impurities like benzoic acid, the crude product can be washed with a mild basic solution, such as sodium bicarbonate.[5][9] The sodium salt of benzoic acid is water-soluble and will be removed in the aqueous layer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Benzamide | Incomplete reaction due to the poor leaving group nature of the alkoxide.[1] | Increase reaction time or consider using a catalyst (e.g., alumina) to enhance the reaction rate.[10] Ensure stoichiometric amounts of reactants are used. |
| Product inhibition. | The product, benzamide, can sometimes inhibit the catalyst.[10][11] Consider reaction conditions that minimize product concentration at the catalyst surface. | |
| Presence of Benzoic Acid Impurity | Hydrolysis of the starting ester or the benzamide product due to the presence of water.[3][5] | Ensure all reagents, solvents, and glassware are anhydrous. Conduct the reaction under an inert atmosphere.[4] During workup, wash the crude product with a dilute sodium bicarbonate solution to remove the acidic benzoic acid.[9] |
| Unreacted Ester in Final Product | Insufficient reaction time or temperature. | Increase the reaction time or moderately increase the temperature, while monitoring for an increase in other byproducts.[8] |
| Reversible reaction. | Use a large excess of the amine (ammonia) to drive the equilibrium towards the product side. |
Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary reaction pathway for the synthesis of benzamide from an ester and highlights the key side reaction leading to benzoic acid formation.
Caption: Benzamide synthesis pathway and byproduct formation.
Troubleshooting Workflow
This workflow provides a logical approach to identifying and resolving issues related to byproduct formation during benzamide synthesis.
Caption: Troubleshooting workflow for benzamide synthesis.
Key Experimental Protocol: Benzamide from Methyl Benzoate
This protocol outlines a general procedure for the synthesis of benzamide from methyl benzoate using ammonia.
Materials:
-
Methyl benzoate
-
Methanolic ammonia (a solution of ammonia in methanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Apparatus for vacuum filtration
-
Recrystallization solvent (e.g., hot water)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl benzoate and a stoichiometric excess of methanolic ammonia. To minimize hydrolysis, ensure all glassware is thoroughly dried.[3][4]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., reflux) with continuous stirring. The optimal temperature and time should be determined empirically to maximize conversion while minimizing byproduct formation.[8] Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting ester), cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: Collect the crude benzamide by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., cold methanol or water) to remove soluble impurities.
-
Purification:
-
To remove any benzoic acid impurity, the crude product can be dissolved in a suitable organic solvent and washed with a saturated solution of sodium bicarbonate.[9] The organic layer is then separated, dried, and the solvent is evaporated.
-
Further purify the crude benzamide by recrystallization from hot water or another suitable solvent to obtain pure crystals.[4]
-
-
Drying and Characterization: Dry the purified benzamide crystals, determine the yield, and confirm the identity and purity by measuring its melting point and using spectroscopic methods (e.g., NMR, IR).
References
- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00163C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of the conversion of methyl benzoate to benzamide by the alumina catalysed reaction with liquid ammonia at 120 °C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Polar Aromatic Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of polar aromatic reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My polar aromatic compound shows poor retention and elutes quickly from a reversed-phase HPLC column. What should I do?
A1: Poor retention of polar compounds on reversed-phase columns (like C18) is a common issue.[1] Here are several strategies to improve retention:
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase, which helps in retaining polar molecules, even with highly aqueous mobile phases.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][3][4]
-
Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with a mobile phase of water and an organic solvent, effectively retaining and separating highly polar compounds.[3]
-
Ion-Pairing Agents: For ionizable polar aromatic compounds, adding an ion-pairing agent to the mobile phase can increase retention. However, be aware that these agents can be difficult to remove from the column and may not be compatible with mass spectrometry.[1]
Q2: I am observing significant peak tailing/streaking for my basic polar aromatic compound during silica gel column chromatography. What is the cause and how can I fix it?
A2: Peak tailing of basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the silica surface. Here are some solutions:
-
Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-2%) to your eluent to neutralize the acidic sites on the silica gel.[5][6]
-
Switch to a Different Stationary Phase: Alumina is a good alternative to silica for the purification of basic compounds.[5] You could also consider using an amine-bonded or cyano-bonded silica phase which can offer different selectivity.[5]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine before running the column.[5]
Q3: How do I choose an appropriate solvent for the crystallization of a polar aromatic compound?
A3: The principle of "like dissolves like" is a good starting point; polar compounds dissolve in polar solvents.[7] The ideal solvent should dissolve your compound when hot but not when cold.[7] For highly polar compounds that are insoluble even in methanol or ethanol, you might need to explore more polar solvents like DMSO, DMF, or acetonitrile.[8] It's also common to use a solvent mixture, such as alcohol-water or acetone-petroleum ether.[9]
Q4: My polar aromatic product is soluble in a high-boiling point solvent like DMF or DMSO. How can I efficiently remove the solvent and purify my product?
A4: A standard workup for reactions in DMF or DMSO involves dilution with a large volume of water followed by extraction with a less polar solvent. However, these polar aprotic solvents have some solubility in organic solvents, which can make extractions inefficient. A more effective method is a form of liquid-liquid partition chromatography using a series of separatory funnels, which minimizes the number of washes and reduces waste.[10]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound is stuck at the baseline on a silica gel TLC plate, even with 100% ethyl acetate. | The compound is too polar for the solvent system. | Use a more aggressive, more polar solvent system. Consider adding a small percentage of methanol. For basic compounds, adding a small amount of triethylamine or ammonium hydroxide can help.[5][11] |
| Poor separation between the desired compound and impurities. | The chosen chromatographic system lacks sufficient selectivity. | Optimize the mobile phase by changing the organic modifier (e.g., switching from acetonitrile to methanol in reversed-phase HPLC) or adjusting the pH for ionizable compounds.[5] A solvent gradient can also improve resolution.[5] If these fail, consider a different chromatographic mode like HILIC.[4][5] |
| The compound appears to be decomposing on the silica gel column. | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel with a base like triethylamine.[5][12][13] Alternatively, use a less acidic stationary phase such as alumina or florisil.[12] |
| The crude reaction mixture is not soluble in the eluent for the column. | The sample needs to be loaded onto the column in a way that doesn't disrupt the stationary phase. | Dissolve the sample in a minimal amount of a stronger, more polar solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This is known as "dry loading".[14][15] |
Crystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling the solution. | The solution is not supersaturated, or nucleation has not been initiated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[7][16] If these methods fail, you may need to slowly evaporate some of the solvent to increase the concentration.[17] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is too close to the melting point of the compound, or the compound is impure. | Ensure the boiling point of the solvent is at least 10°C below the melting point of your solid.[16] The presence of impurities can also lower the melting point and lead to oiling out. |
| The compound is insoluble in common crystallization solvents. | The compound is highly polar. | Try more polar solvents such as DMSO, DMF, or acetonitrile.[8] Solvothermal crystallization, where crystallization is performed in a solvent at elevated temperature and pressure (e.g., methanol or ethanol in an autoclave), can also be effective.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Aromatic Amine
-
Solvent System Selection: Develop a solvent system using TLC. For a polar basic compound, start with a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent streaking, add 1% triethylamine (TEA) to the eluent. Aim for an Rf value of ~0.2-0.3 for your target compound.
-
Column Packing: Slurry pack the column with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If it doesn't fully dissolve, add a small amount of MeOH. Alternatively, perform a dry load by adsorbing the crude mixture onto a small amount of silica.
-
Elution: Run the column, collecting fractions. You can use a gradient elution by gradually increasing the percentage of methanol to elute more polar compounds.[5][13]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Crystallization of a Polar Aromatic Carboxylic Acid
-
Solvent Selection: Test the solubility of your crude solid in various solvents (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold.[7] For a polar carboxylic acid, an ethanol/water mixture is often a good choice.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[16]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[16] Once crystallization begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a primary purification strategy.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. waters.com [waters.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. researchgate.net [researchgate.net]
- 9. esisresearch.org [esisresearch.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Purification [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. reddit.com [reddit.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. unifr.ch [unifr.ch]
Removing unreacted starting materials from Ethyl 2-chloro-4-fluorobenzoate reactions
Welcome to the technical support center for troubleshooting the purification of reactions involving Ethyl 2-chloro-4-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in reactions with this compound?
A1: Besides unreacted this compound itself, common starting materials that may need removal include nucleophiles used in substitution reactions (e.g., amines, phenols), acids or bases used as catalysts, and any reagents used for ester hydrolysis or modification.
Q2: What is the first step I should take to remove impurities after my reaction is complete?
A2: A standard aqueous workup is typically the first step. This involves using a separatory funnel to wash the crude reaction mixture (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with water and/or brine. This initial wash will remove most water-soluble impurities like inorganic salts.[1] For acidic or basic impurities, an acid-base extraction is highly effective.[2][3][4]
Q3: How can I remove an unreacted amine or other basic starting material?
A3: You can remove basic impurities, such as amines, by washing the organic layer with a dilute aqueous acid solution, like 1M HCl.[2][4] The basic impurity will form a water-soluble salt and move from the organic layer to the aqueous layer.[2][3][4] This process can be repeated two to three times to ensure complete removal.[3]
Q4: How can I remove an unreacted phenol or other acidic starting material?
A4: Acidic impurities can be removed by washing the organic layer with a dilute aqueous base solution, such as 1M NaOH or a saturated sodium bicarbonate (NaHCO₃) solution.[2][5][6] The acidic impurity will be deprotonated, forming a water-soluble salt that partitions into the aqueous layer.[7] Using a weak base like sodium bicarbonate is often preferred to avoid potential hydrolysis of the desired ester product.[2]
Q5: My product and the unreacted this compound have very similar polarities. What is the best purification method?
A5: When polarities are very similar, flash column chromatography is the most effective purification technique.[8] Careful selection of the solvent system (eluent) is critical for achieving good separation. It is recommended to develop a method using Thin Layer Chromatography (TLC) first to identify an eluent that provides the best separation between your product and the starting material. A common starting eluent for esters is a mixture of ethyl acetate and hexanes.[9][10]
Q6: Can I use distillation for purification?
A6: Distillation is a viable option if there is a significant difference (typically >50°C) in the boiling points of your desired product and the unreacted starting materials. This method is most effective for purifying liquids. Vacuum distillation can be employed for high-boiling point compounds or those that might decompose at atmospheric pressure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant starting material remains after aqueous workup. | The starting material has low solubility in the aqueous wash solutions. | Perform an acid-base extraction if applicable to one of the components.[2][3] Proceed to flash column chromatography for separation based on polarity differences.[11] |
| An emulsion forms during liquid-liquid extraction. | The two solvent layers are not separating cleanly. This can be caused by high concentrations of reagents or fine precipitates. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Allow the separatory funnel to stand undisturbed for a longer period. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Product and starting material co-elute during column chromatography. | The chosen solvent system is not optimal for separation. The compounds have very similar Rf values. | Optimize the solvent system. Try a less polar eluent or a different solvent combination (e.g., dichloromethane/methanol instead of ethyl acetate/hexane).[12] Using a longer column or a finer silica gel can also improve resolution.[8] A gradient elution, where the polarity of the solvent is increased slowly over time, is often very effective for separating compounds with similar Rfs.[8] |
| The desired product "oils out" instead of crystallizing during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute. The solution may be supersaturated or contain significant impurities. | Add a small amount of additional "soluble solvent" to the hot solution and allow it to cool more slowly.[13] Try using a lower-boiling point solvent. Scratching the inside of the flask with a glass rod can help induce crystallization.[13] If impurities are the issue, an initial purification by chromatography may be necessary. |
| I can't find my product after the workup. | The product may be unexpectedly water-soluble, volatile, or stuck to filtration media. | Check the aqueous layers by neutralizing them and back-extracting with an organic solvent.[14] If the product is volatile, check the solvent collected in the rotovap trap.[14] If you filtered the mixture, try suspending the filter aid (e.g., Celite) in a suitable solvent and analyzing the liquid by TLC.[14] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for a Nucleophilic Substitution Reaction
This protocol assumes the reaction used an amine nucleophile and the product is the resulting substituted benzoate ester, dissolved in an organic solvent like ethyl acetate.
-
Transfer to Separatory Funnel : Transfer the organic solution containing the crude product to a separatory funnel.
-
Acid Wash : Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Separate Layers : Allow the layers to separate completely. Drain the lower aqueous layer. This layer contains the protonated unreacted amine. Repeat the acid wash (steps 2-3) one more time to ensure complete removal.
-
Base Wash : Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel. Shake and vent as before. This step neutralizes any remaining acid and removes any acidic byproducts. Drain the lower aqueous layer.
-
Brine Wash : Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic layer.
-
Dry and Concentrate : Drain the organic layer into an Erlenmeyer flask. Add anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter or decant the dried organic solution and concentrate it using a rotary evaporator to yield the crude product, now free of acidic and basic impurities.
Protocol 2: Flash Column Chromatography
This protocol is for separating a product from unreacted this compound when both are neutral compounds with similar polarities.
-
TLC Analysis : First, determine the optimal eluent using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation (ΔRf > 0.2) between the starting material and the product, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing : Select an appropriately sized column. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude material. Pack the column with silica gel as a slurry in the least polar solvent mixture you will use.
-
Loading the Sample : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution : Begin eluting the column with the chosen solvent system.[9] Collect fractions in test tubes or vials. Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under UV light.
-
Combine and Concentrate : Once the separation is complete, combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Physical Properties of Starting Material and a Hypothetical Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₉H₈ClFO₂ | 202.61[15] | ~240-250 (est.) | Starting Material |
| Ethyl 2-amino-4-fluorobenzoate | C₉H₁₀FNO₂ | 183.18 | ~260-270 (est.) | Hypothetical SNAr Product |
Table 2: Example TLC Data for Chromatography Method Development
Mobile Phase: Ethyl Acetate (EtOAc) in Hexanes. Stationary Phase: Silica Gel.
| % EtOAc in Hexanes | Rf of Starting Material | Rf of Product | ΔRf | Assessment |
| 5% | 0.45 | 0.30 | 0.15 | Separation is possible but not ideal. |
| 10% | 0.60 | 0.45 | 0.15 | Compounds move too fast; poor separation. |
| 2% | 0.25 | 0.10 | 0.15 | Better separation but slow elution. |
| 7% EtOAc / 93% Hexanes | 0.52 | 0.35 | 0.17 | Optimal for column chromatography. |
Visualizations
Caption: General workflow for purifying products from this compound reactions.
References
- 1. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. vernier.com [vernier.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 12. biotage.com [biotage.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. scbt.com [scbt.com]
Technical Support Center: Scaling Up Reactions Involving Ethyl 2-chloro-4-fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-4-fluorobenzoate. The information is designed to address common challenges encountered during the scale-up of reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up reactions with this compound?
Scaling up reactions from the laboratory to pilot or industrial scale can introduce unforeseen variables. Key challenges include:
-
Thermal Management: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions or runaway conditions. The surface-area-to-volume ratio decreases significantly at a larger scale, making heat dissipation less efficient.
-
Mixing Efficiency: Achieving homogeneous mixing in large vessels is more challenging than in a laboratory flask. Poor mixing can result in localized concentration gradients, leading to incomplete reactions or the formation of impurities.
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant at a larger scale, leading to a more complex impurity profile and challenging purification.
-
Reagent Addition: The rate of reagent addition can have a profound impact on the reaction outcome at scale. Slow and controlled addition is often necessary to manage exotherms and minimize side reactions.
2. What are the most common types of reactions performed with this compound?
This compound is a valuable building block in organic synthesis, frequently used in:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ester and fluoro groups activates the chloro substituent for substitution by various nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, which is another important synthetic intermediate.[1]
3. What are the key safety precautions to consider when working with this compound on a large scale?
Handle this compound with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Ensure adequate ventilation to avoid inhalation of vapors. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Problem: Low or no product yield.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Ensure the use of a high-quality palladium catalyst and ligand. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] • Use a Pd(0) source like Pd2(dba)3 or ensure in-situ reduction of a Pd(II) source (e.g., Pd(OAc)2).[3] |
| Inappropriate Base | • The choice of base is critical. For Suzuki reactions, common bases include K2CO3, K3PO4, and Cs2CO3.[2][4] For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[2] • Ensure the base is sufficiently strong to effect the desired transformation but not so strong as to cause decomposition of starting materials or products. |
| Poor Solvent Choice | • Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. Common solvents include toluene, dioxane, and DMF.[2] |
| Low Reaction Temperature | • Increase the reaction temperature. Many cross-coupling reactions require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[2] |
Problem: Formation of significant side products (e.g., homocoupling of boronic acid in Suzuki reactions).
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | • High catalyst loading or prolonged reaction times at high temperatures can lead to catalyst decomposition and side reactions. Optimize catalyst loading and reaction time. |
| Presence of Oxygen | • Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[2] |
| Incorrect Stoichiometry | • Use a slight excess of the boronic acid or other coupling partner (typically 1.1-1.5 equivalents) to ensure complete consumption of the limiting reagent.[2] |
Nucleophilic Aromatic Substitution (SNAr)
Problem: Slow or incomplete reaction.
| Potential Cause | Troubleshooting Steps |
| Insufficient Nucleophile Strength | • Use a stronger nucleophile or increase its concentration. |
| Low Reaction Temperature | • Increase the reaction temperature. SNAr reactions often require heating to overcome the activation energy barrier. |
| Poor Solvent Choice | • Use a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation and leave the nucleophile more reactive. |
Problem: Formation of multiple products.
| Potential Cause | Troubleshooting Steps |
| Reaction at Multiple Sites | • While the 2-chloro position is activated, reaction at other positions is possible under harsh conditions. Optimize reaction conditions (temperature, reaction time) to favor the desired product. |
| Decomposition of Starting Material or Product | • Monitor the reaction by TLC or LC-MS to identify the formation of degradation products. Lowering the reaction temperature or using a milder base may be necessary. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) and the base (e.g., K2CO3, 2-3 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd2(dba)3, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) in an oven-dried Schlenk tube.
-
Reagent Addition: Add the degassed solvent (e.g., toluene), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 85-95 |
| Suzuki-Miyaura | Pd2(dba)3 | P(t-Bu)3 | KF | THF | 65 | 80-90 |
| Sonogashira | Pd(PPh3)2Cl2 | - | Et3N/CuI | THF | 60-80 | 75-90 |
| Buchwald-Hartwig | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100-120 | 80-95 |
Note: Yields are highly substrate-dependent and the conditions provided are starting points for optimization.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logical approach to troubleshooting low yields in cross-coupling reactions.
References
Validation & Comparative
A Researcher's Guide to Differentiating Substituted Benzamide Isomers by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is paramount. Substituted benzamides are a common motif in pharmaceuticals, and distinguishing between their ortho, meta, and para isomers is a critical step in synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comprehensive comparison of NMR techniques to differentiate these positional isomers, supported by experimental data and detailed protocols.
The key to distinguishing benzamide isomers lies in the distinct electronic environments of the protons and carbons in each structure, which manifest as unique chemical shifts, coupling constants, and through-space correlations in their NMR spectra. While one-dimensional (1D) ¹H and ¹³C NMR are often sufficient, two-dimensional (2D) techniques can provide unambiguous confirmation, especially for complex substitution patterns.
One-Dimensional (1D) NMR Techniques: The First Line of Analysis
The initial and most straightforward approach to isomer differentiation involves the analysis of standard ¹H and ¹³C NMR spectra. The substitution pattern on the benzene ring directly influences the symmetry of the molecule, leading to characteristic differences in the number of signals, their chemical shifts (δ), and their spin-spin coupling patterns (J-coupling).
¹H NMR Spectroscopy: A Window into Proton Environments
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is the most informative for distinguishing between ortho, meta, and para isomers. The splitting patterns and coupling constants are particularly diagnostic.
-
Ortho-isomers: Due to the proximity of the two different substituents, all four aromatic protons are typically chemically non-equivalent, leading to a complex and often overlapping pattern of four distinct multiplets. A key feature for some ortho-substituted N-alkyl benzamides is the observation of broad signals for the N-alkyl protons at room temperature. This is due to restricted rotation around the C-N amide bond, resulting in the presence of rotamers. Variable temperature NMR studies can be employed to observe the coalescence of these signals at higher temperatures.
-
Meta-isomers: These isomers also generally show four distinct signals in the aromatic region, but the coupling patterns are different from the ortho counterparts. One proton often appears as a singlet or a narrowly split triplet, corresponding to the proton situated between the two substituents.
-
Para-isomers: Due to the C2 symmetry of para-substituted benzamides (assuming the substituents are different), the aromatic region of the ¹H NMR spectrum is significantly simpler. It typically displays a characteristic pattern of two doublets (or an AA'BB' system), with each signal integrating to two protons.[1][2]
The magnitude of the coupling constants (J) between aromatic protons is a powerful diagnostic tool:
-
³J (ortho-coupling): 6–10 Hz (coupling between adjacent protons).[3]
-
⁴J (meta-coupling): 1–3 Hz (coupling between protons separated by two carbons).
-
⁵J (para-coupling): 0–1 Hz (coupling between protons separated by three carbons).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The number of unique signals in the proton-decoupled ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
-
Ortho- and Meta-isomers: For a benzamide with two different substituents, both the ortho and meta isomers will typically show six distinct signals for the aromatic carbons, in addition to the carbonyl and substituent carbons.[4]
-
Para-isomers: The higher symmetry of the para isomer results in only four signals for the aromatic carbons, as pairs of carbons are chemically equivalent.[4] The chemical shift of the carbonyl carbon is also a characteristic feature.[5]
Comparative NMR Data for Aminobenzamide Isomers
To illustrate these differences, the following table summarizes the ¹H and ¹³C NMR data for ortho-, meta-, and para-aminobenzamide in DMSO-d₆.
| Isomer | ¹H NMR (DMSO-d₆) δ [ppm] (J [Hz]) | ¹³C NMR (DMSO-d₆) δ [ppm] |
| Ortho-aminobenzamide | 7.58 (dd, J=7.9, 1.6, 1H), 7.10 (ddd, J=8.3, 7.2, 1.6, 1H), 6.73 (dd, J=8.3, 1.2, 1H), 6.55 (td, J=7.5, 1.2, 1H), 7.2 (br s, 1H, NH), 6.8 (br s, 1H, NH), 6.48 (s, 2H, NH₂) | 169.5, 148.2, 132.3, 128.8, 116.3, 116.1, 115.8 |
| Meta-aminobenzamide | 7.25 (t, J=1.8, 1H), 7.18 (t, J=7.8, 1H), 7.08 (ddd, J=7.7, 1.6, 1.0, 1H), 6.85 (ddd, J=8.1, 2.4, 1.0, 1H), 7.8 (br s, 1H, NH), 7.1 (br s, 1H, NH), 5.31 (s, 2H, NH₂) | 167.8, 148.8, 135.5, 128.9, 117.4, 116.2, 114.1 |
| Para-aminobenzamide | 7.61 (d, J=8.7, 2H), 6.54 (d, J=8.7, 2H), 7.5 (br s, 1H, NH), 6.9 (br s, 1H, NH), 5.58 (s, 2H, NH₂) | 168.8, 151.4, 129.4, 120.8, 110.8[6] |
Note: The broad signals for the amide protons (NH) are due to quadrupole broadening and exchange with residual water in the solvent.
Two-Dimensional (2D) NMR Techniques for Unambiguous Assignment
For molecules with complex or overlapping ¹H NMR spectra, 2D NMR techniques are invaluable for definitive structural assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the aromatic protons and confirm their relative positions.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the assignment of each proton to its attached carbon.[4][7] This is particularly useful for resolving overlapping proton signals by spreading them out over the wider carbon chemical shift range.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for piecing together the molecular structure, as it can show correlations from the amide proton to the carbonyl carbon and aromatic carbons, and from the aromatic protons to the carbonyl carbon and other aromatic carbons, thus confirming the substitution pattern.[1][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding.[9][10] For ortho-isomers, a NOE can often be observed between a substituent proton and the adjacent aromatic proton. In the case of N-substituted benzamides, NOESY can also be used to determine the conformation around the amide bond by observing correlations between the N-substituent and either the ortho-protons of the benzene ring or the formyl proton in N-formyl derivatives.[11][12]
Experimental Protocols
Sample Preparation
-
Dissolve: Accurately weigh 5-10 mg of the benzamide isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Mix: Gently shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer. Specific parameters may need to be optimized based on the sample concentration and the specific instrument.
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16.[3]
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024 or more, depending on sample concentration.[3]
2D NMR (General Parameters):
-
gCOSY: Standard 'cosygpqf' pulse program.
-
gHSQC: Standard 'hsqcedetgpsisp2.3' pulse program. Set ¹J C-H coupling to an average value of 145 Hz.
-
gHMBC: Standard 'hmbcgplpndqf' pulse program. Optimize the long-range coupling delay for an average value of 8-10 Hz.
-
NOESY: Standard 'noesygpph' pulse program with a mixing time of 500-800 ms.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to distinguishing between substituted benzamide isomers using NMR spectroscopy.
Caption: Logical workflow for distinguishing substituted benzamide isomers using NMR.
By systematically applying this combination of 1D and 2D NMR techniques, researchers can confidently and accurately determine the substitution pattern of benzamide isomers, a crucial step in ensuring the integrity and purity of these important chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
- 11. mdpi.com [mdpi.com]
- 12. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Positional Isomers of Ethyl 2-chloro-4-fluorobenzoate: A Spectroscopic Guide
A detailed comparative analysis of Ethyl 2-chloro-4-fluorobenzoate and its positional isomers using NMR, IR, and Mass Spectrometry. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to distinguish between these closely related compounds.
The structural elucidation of positional isomers is a critical task in chemical synthesis and drug development, where even minor changes in substituent placement on an aromatic ring can drastically alter a molecule's biological activity and physical properties. This guide focuses on the spectroscopic identification of this compound and its key positional isomers. By leveraging the unique fingerprints provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), unambiguous identification is achievable.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and five of its positional isomers. This data highlights the subtle yet significant differences in their spectral characteristics that arise from the varied positions of the chloro and fluoro substituents on the benzoate ring.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -OCH₂- (quartet) | -CH₃ (triplet) |
| This compound | ~7.8-7.1 (m, 3H) | ~4.4 | ~1.4 |
| Ethyl 3-chloro-4-fluorobenzoate | ~8.1-7.3 (m, 3H) | ~4.4 | ~1.4 |
| Ethyl 4-chloro-2-fluorobenzoate | ~7.9-7.2 (m, 3H) | ~4.4 | ~1.4 |
| Ethyl 2-chloro-5-fluorobenzoate | ~7.7-7.2 (m, 3H) | ~4.4 | ~1.4 |
| Ethyl 2-chloro-6-fluorobenzoate | ~7.4-7.1 (m, 3H) | ~4.5 | ~1.4 |
| Ethyl 4-chloro-3-fluorobenzoate | ~7.9-7.5 (m, 3H) | ~4.4 | ~1.4 |
Note: The exact chemical shifts and coupling constants for the aromatic protons are highly diagnostic for each isomer due to the distinct electronic effects and through-space interactions of the halogen substituents.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic Carbons | -OCH₂- | -CH₃ |
| This compound | ~164 | ~165 (d), 134-115 | ~62 | ~14 |
| Ethyl 3-chloro-4-fluorobenzoate | ~164 | ~162 (d), 132-117 | ~62 | ~14 |
| Ethyl 4-chloro-2-fluorobenzoate | ~163 | ~162 (d), 135-115 | ~62 | ~14 |
| Ethyl 2-chloro-5-fluorobenzoate | ~164 | ~162 (d), 135-116 | ~62 | ~14 |
| Ethyl 2-chloro-6-fluorobenzoate | ~164 | ~161 (d), 133-115 | ~63 | ~14 |
| Ethyl 4-chloro-3-fluorobenzoate | ~164 | ~158 (d), 135-116 | ~62 | ~14 |
Note: The chemical shifts of the aromatic carbons, particularly the carbon atoms directly bonded to the fluorine, exhibit characteristic splitting patterns (doublets) due to ¹³C-¹⁹F coupling, which is a key identifier.
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-F Stretch | C-Cl Stretch |
| This compound | ~1730 | ~1250, ~1100 | ~1280 | ~780 |
| Ethyl 3-chloro-4-fluorobenzoate | ~1725 | ~1260, ~1100 | ~1270 | ~800 |
| Ethyl 4-chloro-2-fluorobenzoate | ~1735 | ~1240, ~1100 | ~1290 | ~820 |
| Ethyl 2-chloro-5-fluorobenzoate | ~1730 | ~1255, ~1100 | ~1260 | ~790 |
| Ethyl 2-chloro-6-fluorobenzoate | ~1730 | ~1250, ~1100 | ~1275 | ~770 |
| Ethyl 4-chloro-3-fluorobenzoate | ~1728 | ~1265, ~1100 | ~1285 | ~810 |
Note: While the C=O and C-O stretching frequencies are similar across the isomers, the positions of the C-F and C-Cl stretching bands, as well as the out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), can provide valuable distinguishing information.
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-OCH₂CH₃]⁺ | [M-COOCH₂CH₃]⁺ |
| All Isomers | 202/204 | 157/159 | 129/131 |
Note: All isomers exhibit the same molecular weight and will show a characteristic isotopic pattern for the molecular ion (M⁺ and M+2 peaks in an approximate 3:1 ratio) due to the presence of one chlorine atom. The fragmentation patterns are expected to be very similar, making mass spectrometry most useful for confirming the molecular weight and elemental composition rather than for differentiating the positional isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the ethyl chlorofluorobenzoate isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ in the ¹³C spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin films) or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 200°C.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of chlorine-containing fragments.
Visualization of the Identification Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of the positional isomers of this compound.
A Comparative Guide to the Reactivity of Halobenzoate Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aryl halide substrate is a critical parameter influencing the efficiency and outcome of these transformations. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-halobenzoate isomers in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
General Reactivity Principles
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, the ease of the rate-determining oxidative addition step to the palladium(0) catalyst is the reverse: C-I > C-Br > C-Cl.[1] Therefore, aryl iodides are generally the most reactive substrates, followed by bromides and then chlorides.
Beyond the nature of the halogen, the position of the ester substituent on the benzene ring introduces both electronic and steric effects that further modulate the reactivity of the halobenzoate isomers.
-
Electronic Effects: The ester group is electron-withdrawing, which generally enhances the rate of oxidative addition by making the aryl halide more electrophilic. The magnitude of this effect can vary slightly depending on the isomer.
-
Steric Effects: The steric hindrance around the carbon-halogen bond can significantly impact the approach of the bulky palladium catalyst. This effect is most pronounced for the ortho-isomer, where the ester group is in close proximity to the reaction center.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of halobenzoate isomers in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by experimental data where available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The reactivity of halobenzoate isomers is influenced by both the halogen and the substituent position.
Data Presentation: Suzuki-Miyaura Coupling of Bromobenzoate Isomers with Phenylboronic Acid
| Isomer | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-bromobenzoate | Methyl 2-phenylbenzoate | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | Moderate to Excellent |
| Methyl 3-bromobenzoate | Methyl 3-phenylbenzoate | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | Moderate to Excellent |
| Methyl 4-bromobenzoate | Methyl 4-phenylbenzoate | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | Moderate to Excellent |
Note: The yields for the Suzuki-Miyaura coupling of bromomethylbenzoates are reported as "moderate-to-excellent" in a study focused on selective C-Br bond activation, suggesting successful coupling for all isomers under the specified conditions.[2] Generally, the para and meta isomers are expected to provide higher yields more readily than the sterically hindered ortho isomer.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. In addition to the C-X bond strength, steric hindrance at the ortho position can significantly decrease the reaction rate and yield. Electron-withdrawing groups on the aryl halide are known to accelerate the reaction.[3]
Data Presentation: Heck Reaction of Halobenzoate Isomers
| Substrate | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-iodobenzoate | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 0.5 - 4 | >95 |
| Methyl 2-bromobenzoate | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 4 - 12 | 80 - 95 |
| Methyl 4-bromobenzoate | n-Butyl acrylate | Pd-complex | K₂CO₃ | H₂O/DMF | 90 | - | High to Excellent |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd-complex | K₂CO₃ | H₂O/DMF | 90 | - | High to Excellent |
Note: The data indicates a clear reactivity trend of I > Br for the ortho-isomer.[4] For the para-isomer, high to excellent yields are achieved, with electron-withdrawing groups on the aryl halide accelerating the reaction.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. Similar to other cross-coupling reactions, the reactivity is dependent on the halogen, with iodides being more reactive than bromides and chlorides.
Data Presentation: Buchwald-Hartwig Amination of Bromobenzoate Isomers with Aniline
| Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield |
| 2-Bromobenzoate derivative | Aniline | Pd₂(dba)₃ / X-Phos | NaOtBu | Toluene | Reflux | 24 | High |
| 4-Bromobenzoate derivative | Aniline | Pd₂(dba)₃ / X-Phos | NaOtBu | Toluene | Reflux | 24 | High |
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution of cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., Methyl 4-bromobenzoate) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of an Aryl Iodide with Styrene
Materials:
-
Aryl iodide (e.g., Methyl 2-iodobenzoate) (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine the aryl iodide, Pd(OAc)₂, and PPh₃.
-
Flush the tube with an inert gas.
-
Add anhydrous DMF and styrene via syringe.
-
Add triethylamine via syringe.
-
Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.[2]
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 2-bromo-3-methoxy-13α-estrone) (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
X-Phos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, Pd₂(dba)₃, X-Phos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and aniline via syringe.
-
Heat the reaction mixture to reflux and stir for 24 hours, or until the reaction is complete.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[5]
Mandatory Visualization
Caption: Factors influencing the reactivity of halobenzoate isomers.
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. sctunisie.org [sctunisie.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to Modern Fluorinating Agents for Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzoic acid derivatives is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The choice of fluorinating agent is critical and depends on the desired transformation, substrate compatibility, and process safety. This guide provides an objective comparison of contemporary alternative fluorinating agents for the modification of benzoic acid derivatives, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Alternative Fluorinating Agents
The following table summarizes the performance of key alternative fluorinating agents for various transformations of benzoic acid derivatives. Direct comparison of yields can be challenging as they are highly substrate and reaction condition dependent.
| Fluorination Strategy | Reagent(s) | Transformation | Substrate Example | Yield (%) | Reaction Conditions | Key Advantages |
| Electrophilic Fluorination | Selectfluor® / DMAP | α-Fluorination | 4-Fluorophenylacetic acid | ~80-90 (NMR) | MeCN, rt, 4h | Mild conditions, targets C-H bonds adjacent to the carboxyl group. |
| NFSI | Aromatic C-H Fluorination | 1,3,5-Trimethoxybenzene | 51 (mono-fluoro) | Ball-milling, 25-30 Hz, 3h | Solid-reagent, potential for solvent-free reactions. | |
| Deoxyfluorination (Acyl Fluoride Synthesis) | XtalFluor-E® / NaF | Carboxylic Acid -> Acyl Fluoride | 4-Methoxybenzoic acid | 97 | EtOAc, rt | Crystalline, thermally stable, high yields, simple workup.[1] |
| BT-SCF₃ / DIPEA | Carboxylic Acid -> Acyl Fluoride | 4-Methylbenzoic acid | 95 (NMR) | DCM, rt, 2h | Mild, high-yielding, can be used in sub-stoichiometric amounts. | |
| Photoredox-Catalyzed Fluorination | KF / Cu(OTf)₂ / [Cu(MeCN)₄]BF₄ | Decarboxylative Fluorination | 4-Methoxybenzoic acid | 40 (RCC) | MeCN, 365 nm LED, 2h | Uses readily available KF, mild conditions, broad substrate scope.[2] |
Abbreviations: DMAP: 4-(Dimethylamino)pyridine; NFSI: N-Fluorobenzenesulfonimide; XtalFluor-E®: (Diethylamino)difluorosulfonium tetrafluoroborate; BT-SCF₃: 2-(Trifluoromethylthio)benzothiazolium triflate; DIPEA: N,N-Diisopropylethylamine; KF: Potassium Fluoride; Cu(OTf)₂: Copper(II) trifluoromethanesulfonate; RCC: Radiochemical Conversion; MeCN: Acetonitrile; rt: Room Temperature; DCM: Dichloromethane; EtOAc: Ethyl Acetate.
In-Depth Analysis of Fluorination Strategies
Electrophilic Fluorination: Direct C-H Bond Functionalization
Electrophilic fluorinating agents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are bench-stable, crystalline solids that offer a direct approach to C-H fluorination under relatively mild conditions.
Selectfluor®: This reagent, in combination with a base like 4-(dimethylamino)pyridine (DMAP), can achieve divergent outcomes depending on the solvent. In non-aqueous media, it facilitates the α-fluorination of phenylacetic acid derivatives.[3] In aqueous environments, a decarboxylative fluorination pathway is observed.[3] The reaction is proposed to proceed through a single-electron transfer (SET) mechanism.
N-Fluorobenzenesulfonimide (NFSI): NFSI is another widely used electrophilic fluorine source. It can be employed for the direct fluorination of electron-rich aromatic rings.[4] Recent studies have explored its use under mechanochemical (ball-milling) conditions, which can offer advantages in terms of reduced solvent waste and potentially different reactivity.[5][6]
Caption: Logical workflow for the solvent-dependent fluorination of phenylacetic acids.
Deoxyfluorination: Synthesis of Acyl Fluorides and Benzotrifluorides
Deoxyfluorination of the carboxylic acid moiety is a common strategy to produce either acyl fluorides, which are valuable synthetic intermediates, or benzotrifluorides, which are important pharmacophores.
Modern Reagents for Acyl Fluoride Synthesis: While traditional reagents like DAST and Deoxo-Fluor® are effective, they have drawbacks related to thermal instability and handling.[7] Newer, crystalline reagents such as XtalFluor-E® and 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) offer safer and often more efficient alternatives for the synthesis of acyl fluorides from benzoic acids.[1][8]
Fluolead™ for Benzotrifluoride Synthesis: For the more challenging conversion of a carboxylic acid to a trifluoromethyl group, reagents like Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) have been developed as safer alternatives to SF₄ gas.
Caption: A typical experimental workflow for synthesizing acyl fluorides.
Caption: Two proposed pathways for the deoxyfluorination of benzoic acids using BT-SCF₃.
Photoredox-Catalyzed Decarboxylative Fluorination
A modern and mild approach for the direct conversion of benzoic acids to aryl fluorides is through photoredox catalysis. This method leverages visible light to drive a copper-catalyzed decarboxylative fluorination using an inexpensive and readily available fluoride source like potassium fluoride (KF).
The reaction proceeds via a photoinduced ligand-to-metal charge transfer (LMCT) process.[2] This generates an aryl radical, which is trapped by a copper(II) fluoride species to form a high-valent arylcopper(III) fluoride intermediate. Reductive elimination from this intermediate furnishes the desired aryl fluoride. This method is tolerant of a wide range of functional groups on the benzoic acid scaffold.[2]
Caption: Proposed catalytic cycle for the Cu-catalyzed photoredox decarboxylative fluorination.
Experimental Protocols
General Procedure for Acyl Fluoride Synthesis from a Carboxylic Acid using BT-SCF₃
To a solution of 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) (1.25 equiv.) in dichloromethane (DCM, 0.1 M), the benzoic acid derivative (1.0 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) are added. The resulting mixture is stirred at room temperature for 2 hours. The reaction progress can be monitored by ¹⁹F NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure to yield the crude acyl fluoride.
General Procedure for NaF-Assisted Deoxofluorination of Carboxylic Acids with XtalFluor-E®[1]
To a suspension of the carboxylic acid (1.0 equiv.) and sodium fluoride (NaF, 0.1 equiv.) in ethyl acetate (EtOAc, 0.2 M) at room temperature is added XtalFluor-E® (1.2 equiv.) in one portion. The reaction mixture is stirred at room temperature until completion (typically 1-24 hours), as monitored by thin-layer chromatography (TLC). The reaction mixture is then filtered through a pad of silica gel, eluting with EtOAc. The filtrate is concentrated under reduced pressure to afford the corresponding acyl fluoride.
General Procedure for Copper-Catalyzed Photoredox Decarboxylative ¹⁸F-Fluorination[2]
Note: This is a general procedure for radiolabeling and should be adapted and performed by trained personnel in a suitable facility.
In a reaction vial, the benzoic acid derivative (1.0 equiv.), Cu(OTf)₂ (2.0 equiv.), and KF (1.5 equiv., containing [¹⁸F]KF) are dissolved in acetonitrile (MeCN). The vial is sealed and irradiated with a 365 nm LED light source at room temperature for 2 hours. The radiochemical conversion is determined by radio-HPLC analysis of the crude reaction mixture.
Conclusion
The modern chemist's toolkit for the fluorination of benzoic acid derivatives has expanded significantly beyond traditional, often harsh, reagents. Electrophilic fluorinating agents like Selectfluor® and NFSI offer direct routes to C-H functionalization. For the synthesis of acyl fluorides, crystalline and thermally stable deoxyfluorinating reagents such as XtalFluor-E® and BT-SCF₃ provide safer and more efficient alternatives to DAST and its analogs. Furthermore, the advent of photoredox catalysis enables mild, copper-catalyzed decarboxylative fluorination using inexpensive KF. The selection of the most appropriate method will be guided by the specific synthetic goal, the electronic and steric properties of the benzoic acid derivative, and considerations of process safety and scalability. This guide provides a foundation for making informed decisions in the strategic application of fluorine in drug discovery and development.
References
- 1. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.mpg.de [pure.mpg.de]
- 4. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Ethyl 2-chloro-4-fluorobenzoate vs. 2,4-dichlorobenzoic acid in Synthetic Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving optimal reaction outcomes. This guide provides a detailed comparison of two halogenated benzoic acid derivatives, Ethyl 2-chloro-4-fluorobenzoate and 2,4-dichlorobenzoic acid, highlighting the distinct advantages offered by the fluoro-substituted ester in modern synthetic strategies. This analysis is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the design and execution of synthetic routes.
Chemical Properties and Synthetic Potential
This compound and 2,4-dichlorobenzoic acid are both valuable intermediates in organic synthesis. However, the subtle yet significant differences in their halogen and functional group composition lead to divergent reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
| Property | This compound | 2,4-dichlorobenzoic acid |
| Molecular Formula | C₉H₈ClFO₂ | C₇H₄Cl₂O₂ |
| Molecular Weight | 202.61 g/mol | 191.01 g/mol [1][2][3] |
| Key Functional Groups | Ethyl Ester, Chloro, Fluoro | Carboxylic Acid, Dichloro |
| Primary Applications | Pharmaceutical intermediates (e.g., loratadine, desloratadine)[4] | Pharmaceutical and agrochemical intermediates[4][5][6] |
Advantages in Nucleophilic Aromatic Substitution (SNAr)
A primary advantage of this compound lies in its enhanced and selective reactivity in SNAr reactions. In these reactions, a nucleophile displaces a leaving group on an aromatic ring, a process facilitated by the presence of electron-withdrawing groups.[7][8][9]
The reactivity of halogens as leaving groups in SNAr reactions follows the trend: F > Cl > Br > I.[10] This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), which is favored by the high electronegativity of fluorine.[8][11]
This differential reactivity allows for the selective displacement of the fluorine atom in this compound, leaving the chlorine atom at the 2-position untouched. This regioselectivity is crucial in multi-step syntheses where precise control over substitution patterns is required. In contrast, the two chlorine atoms in 2,4-dichlorobenzoic acid exhibit similar reactivity, making selective monosubstitution challenging.
Hypothetical SNAr Reaction Data
| Starting Material | Target Position | Projected Yield | Reaction Conditions |
| This compound | C4 (Fluoro) | High | Milder conditions (lower temperature, shorter reaction time) |
| This compound | C2 (Chloro) | Low to negligible | Milder conditions |
| 2,4-dichlorobenzoic acid (as ethyl ester) | C4 (Chloro) | Moderate | Harsher conditions (higher temperature, longer reaction time) |
| 2,4-dichlorobenzoic acid (as ethyl ester) | C2 (Chloro) | Moderate | Harsher conditions (side products likely) |
Experimental Protocol: Regioselective SNAr of this compound
This protocol describes a general procedure for the regioselective substitution of the fluorine atom in this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of this compound in DMSO, add the amine nucleophile and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advantages in Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogens in this compound also offers significant advantages in sequential cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[12][13][14]
The differential reactivity of the C-Cl and C-F bonds towards palladium catalysts allows for selective and sequential functionalization. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-Cl bond using appropriate ligands and reaction conditions, leaving the C-F bond intact for a subsequent transformation, such as a nucleophilic aromatic substitution. This orthogonal reactivity is not achievable with 2,4-dichlorobenzoic acid, where both C-Cl bonds would likely react under similar conditions.
Experimental Workflow: Sequential Cross-Coupling and SNAr
Caption: Sequential functionalization of this compound.
The Role of the Ester Functional Group
The ethyl ester in this compound provides an additional layer of synthetic flexibility compared to the carboxylic acid of 2,4-dichlorobenzoic acid. The ester group is generally less reactive and can serve as a protecting group for the carboxylic acid. This is advantageous in reactions involving strong bases or nucleophiles that would otherwise react with the acidic proton of a carboxylic acid. The ester can be readily hydrolyzed to the corresponding carboxylic acid in a later synthetic step under acidic or basic conditions.
Logical Relationship of Advantages
References
- 1. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
- 2. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jmcct.com [jmcct.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry Home [pubs.rsc.org]
A Comparative Guide to the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to three prominent classes of bioactive heterocyclic compounds: pyrroles, quinolines, and dihydropyrimidinones. The performance of conventional synthetic methods is compared against modern techniques such as microwave-assisted and ultrasound-assisted synthesis, with a focus on reaction efficiency and yields. Supporting experimental data is provided to aid in the selection of optimal synthetic strategies for these important scaffolds in drug discovery.
Synthesis of Bioactive Pyrroles: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles, which are core structures in numerous anticancer agents.[1] This section compares the conventional heating method with the more recent microwave-assisted approach for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole, a representative pyrrole derivative.
Data Presentation: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
| Synthesis Method | Reactants | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2,5-Hexanedione, Aniline | Ethanol/Water | Hydrochloric Acid | 15 minutes (reflux) | ~52% | [2] |
| Microwave Irradiation | 2,5-Hexanedione, Aniline | Ethanol | Acetic Acid | 2-10 minutes | 65-89% | [3][4] |
Experimental Protocols
Protocol 1: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [2]
-
In a suitable flask, combine 2,5-hexanedione and aniline.
-
Add a 9:1 mixture of methanol/water as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After cooling in an ice bath, add 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration and recrystallize from a methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Protocol 2: Microwave-Assisted Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [2]
-
In a microwave-safe vial, dissolve the 1,4-diketone (e.g., 2,5-hexanedione) in ethanol.
-
Add glacial acetic acid and 3 equivalents of the primary amine (e.g., aniline).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80 °C, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and purify the product, typically by column chromatography.
Biological Activity and Signaling Pathway
Many substituted pyrrole derivatives exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. This disruption of the microtubule dynamics leads to cell cycle arrest and apoptosis.[5][6] For instance, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives show strong inhibition of tubulin polymerization with IC50 values in the low micromolar range and inhibit cancer cell growth with IC50 values as low as 15 nM.[7]
Synthesis of Bioactive Quinolines: The Friedländer Annulation
The Friedländer synthesis is a classical and versatile method for constructing the quinoline scaffold, which is present in numerous antimalarial drugs.[8] This section provides a comparison between the conventional and microwave-assisted Friedländer synthesis of quinoline derivatives.
Data Presentation: Friedländer Synthesis of Quinolines
| Synthesis Method | Reactants | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2-Aminoaryl ketone, Active methylene compound | Organic Solvent | Acid/Base | Several hours to days | Poor to Good | [9] |
| Microwave Irradiation | 2-Aminophenylketone, Cyclic ketone | Acetic Acid (neat) | Acetic Acid | 5 minutes | Excellent | [9] |
Experimental Protocols
Protocol 3: Conventional Friedländer Synthesis [8]
-
Reflux a mixture of an o-aminoaryl aldehyde or ketone and a ketone with an α-methylene group in an aqueous or alcoholic solution.
-
An acid or base is typically used as a catalyst.
-
The reaction may require prolonged heating.
-
After the reaction is complete, the product is isolated and purified.
Protocol 4: Microwave-Assisted Friedländer Synthesis [9]
-
Combine the 2-aminophenylketone and a cyclic ketone in a microwave-safe vessel.
-
Use neat acetic acid as both the solvent and the acid catalyst.
-
Irradiate the mixture in a microwave reactor at 160 °C for 5 minutes.
-
After cooling, the quinoline product can be isolated in high yield.
Biological Activity and Signaling Pathway
Quinolines, such as chloroquine, are a cornerstone of antimalarial therapy. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[10][11] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Quinolines are thought to cap the growing faces of these crystals, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[12][13] Certain quinoline derivatives have shown potent antimalarial activity with IC50 values in the nanomolar range against Plasmodium falciparum.[14][15]
Synthesis of Bioactive Dihydropyrimidinones: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds known for their diverse biological activities, including acting as calcium channel blockers and mitotic kinesin inhibitors.[16][17] This section compares conventional and modern energy input methods for the synthesis of Monastrol, a well-known Eg5 kinesin inhibitor.
Data Presentation: Biginelli Synthesis of Monastrol
| Synthesis Method | Reactants | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 3-Hydroxybenzaldehyde, Ethyl acetoacetate, Thiourea | Ethanol | Hydrochloric Acid | Several hours (reflux) | 17% | [18] |
| Microwave Irradiation | 3-Hydroxybenzaldehyde, Ethyl acetoacetate, Thiourea | N/A (Solvent-free) | Benzyltriethylammonium chloride | 30 minutes | 76-86% | [18][19] |
| Catalyzed (Solvent-free) | 3-Hydroxybenzaldehyde, Ethyl acetoacetate, Thiourea | N/A (Solvent-free) | FeCl3, CuCl2, HCl, or CF3COOH | Not specified | Improved over non-catalyzed | [20][21] |
Experimental Protocols
Protocol 5: Conventional Biginelli Synthesis of Monastrol [18]
-
Heat a mixture of 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for several hours.
-
Isolate and purify the resulting Monastrol.
Protocol 6: Microwave-Assisted Synthesis of Monastrol [19]
-
Combine 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea in a microwave-safe sealed vessel.
-
Perform the reaction under controlled microwave heating for 30 minutes.
-
Purify the crude product by precipitation/filtration or column chromatography to yield Monastrol.
Biological Activity and Signaling Pathway
Dihydropyrimidinones exhibit a range of biological activities. As calcium channel blockers, they are effective antihypertensive agents by preventing calcium influx into smooth muscle cells, leading to vasodilation.[22][23] Monastrol, a specific DHPM, acts as an allosteric inhibitor of the mitotic kinesin Eg5.[24][25] Eg5 is essential for establishing the bipolar mitotic spindle during cell division. By inhibiting Eg5, Monastrol causes a mitotic arrest, leading to the formation of monoastral spindles and ultimately preventing cell proliferation.[26]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 10. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 15. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. scielo.br [scielo.br]
- 22. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 23. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers [mdpi.com]
- 24. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficiency for Cross-Coupling Reactions with Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Ethyl 2-chloro-4-fluorobenzoate is a valuable building block, offering multiple reaction sites for diversification. However, the selective and efficient catalytic cross-coupling at the chloro-position in the presence of a fluoro-substituent presents a significant challenge. This guide provides an objective comparison of various catalyst systems for several key cross-coupling reactions with this compound, supported by experimental data to aid in the selection of the most effective catalytic approach.
Palladium-Catalyzed Cyanation: A Practical and Efficient Transformation
The introduction of a cyano group is a critical transformation in organic synthesis, providing a versatile handle for further functionalization. Palladium-catalyzed cyanation of aryl chlorides offers a reliable method for this conversion. Recent studies have demonstrated the efficacy of using a non-toxic cyanide source, potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O), in combination with a palladium catalyst.
A particularly effective protocol has been developed for the cyanation of the analogous substrate, ethyl 4-chlorobenzoate, which can be adapted for this compound. This method highlights the importance of the choice of palladium precursor and base to achieve high yields and avoid catalyst deactivation.
Table 1: Comparison of Palladium Precursors for the Cyanation of Ethyl 4-chlorobenzoate [1]
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P1 (Palladacycle) | L1 | KOAc | Dioxane/H₂O | 100 | 1 | 97 |
| Pd(OAc)₂ | L1 | KOAc | Dioxane/H₂O | 100 | 1 | 25 |
| [(allyl)PdCl]₂ | L1 | KOAc | Dioxane/H₂O | 100 | 1 | 15 |
| Pd₂(dba)₃ | L1 | KOAc | Dioxane/H₂O | 100 | 1 | 45 |
| Pd₂(dba)₃ (pre-incubated) | L1 | KOAc | Dioxane/H₂O | 100 | 1 | 60 |
P1 = A specific palladacycle precatalyst, L1 = A specific phosphine ligand. For detailed structures, please refer to the original publication.[1]
The data clearly indicates that the use of a palladacycle precatalyst (P1) significantly outperforms other common palladium sources, leading to a near-quantitative yield of the desired nitrile.[1] This enhanced efficiency is attributed to the in situ generation of the active catalytic species, which circumvents catalyst poisoning by the cyanide source.[1]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation[1]
A screw-top test tube equipped with a magnetic stir bar is charged with the palladacycle precatalyst, the phosphine ligand, and potassium hexacyanoferrate(II) trihydrate (0.5 equiv). The aryl chloride (1.0 equiv) is then added. The vessel is sealed with a Teflon-lined screw-cap, evacuated, and backfilled with nitrogen (repeated three times). Dioxane and a degassed aqueous solution of potassium acetate are then added via syringe. The reaction mixture is placed in a preheated oil bath at 100 °C and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl chloride.
Other Key Cross-Coupling Reactions: A Survey of Potential Catalytic Systems
While detailed experimental data for the cross-coupling of this compound in other common reactions is less prevalent in the literature, general principles and effective catalyst systems for similar substrates can provide valuable guidance.
Suzuki-Miyaura Coupling
This powerful C-C bond-forming reaction is widely used for the synthesis of biaryls. For the coupling of aryl chlorides, palladium catalysts with bulky, electron-rich phosphine ligands are typically employed. Nickel catalysts have also emerged as a cost-effective alternative.
Potential Catalyst Systems for Suzuki-Miyaura Coupling:
-
Palladium-based: Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.
-
Nickel-based: NiCl₂(dme) or Ni(acac)₂ with N-heterocyclic carbene (NHC) ligands or phosphine ligands like PCy₃.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a fundamental transformation in medicinal chemistry. Similar to Suzuki-Miyaura coupling, palladium catalysts with bulky phosphine ligands are highly effective for the amination of aryl chlorides.
Potential Catalyst Systems for Buchwald-Hartwig Amination:
-
Palladium-based: Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as BrettPhos, XPhos, or Josiphos-type ligands.
-
Nickel-based: Ni(cod)₂ with NHC ligands has shown promise for the amination of challenging aryl electrophiles.[2]
Sonogashira Coupling
This reaction enables the coupling of terminal alkynes with aryl halides. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed.
Potential Catalyst Systems for Sonogashira Coupling:
-
Palladium/Copper co-catalysis: PdCl₂(PPh₃)₂ and CuI with an amine base.
-
Copper-free: Pd(PPh₃)₄ or other Pd(0) sources with a suitable base.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel complexes, which are particularly effective for the coupling of aryl chlorides.
Potential Catalyst Systems for Kumada Coupling:
-
Nickel-based: NiCl₂(dppe), NiCl₂(dppp), or Ni(acac)₂ often in the presence of N-heterocyclic carbene (NHC) ligands.
Experimental Workflow for Catalyst Screening
To identify the optimal catalyst for a specific cross-coupling reaction with this compound, a systematic screening of catalysts, ligands, bases, and solvents is recommended.
Caption: A general workflow for screening and optimizing catalyst efficiency.
Conclusion
The selection of an appropriate catalyst system is paramount for achieving high efficiency in the cross-coupling of this compound. For cyanation, a palladium-based system utilizing a palladacycle precatalyst and a non-toxic cyanide source has proven highly effective for analogous substrates and represents a strong starting point. For other cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Kumada, catalyst systems based on both palladium and nickel with bulky, electron-rich ligands are recommended for initial screening. The provided experimental workflow offers a systematic approach to identifying the optimal conditions for the desired transformation, ultimately enabling the efficient synthesis of valuable derivatives for applications in research, discovery, and development.
References
Comparative Analysis of Reaction Kinetics for Ethyl 2-chloro-4-fluorobenzoate Substitutions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Reaction Kinetics in Nucleophilic Aromatic Substitution
In the realm of pharmaceutical and agrochemical synthesis, the functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction. Ethyl 2-chloro-4-fluorobenzoate is a valuable building block in this context, offering two potential sites for nucleophilic attack. Understanding the kinetics of substitution at these positions is paramount for controlling reaction outcomes, optimizing process efficiency, and designing novel synthetic routes. This guide provides a comparative analysis of the reaction kinetics for substitutions on this compound, supported by experimental data from related systems and detailed experimental protocols.
Principles of Reactivity in this compound
The reactivity of this compound in SNAr reactions is governed by the electronic properties of the substituents on the aromatic ring. The ester group (-COOEt) and the halogen atoms (Cl and F) are electron-withdrawing groups, which activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).
Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. A key factor influencing which halogen is displaced is the relative electronegativity and the ability of the leaving group to stabilize the transition state. Fluorine, being the most electronegative halogen, typically leads to a faster reaction rate compared to chlorine, as it more effectively polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack.
Comparative Kinetic Data
While specific kinetic data for the substitution reactions of this compound is not extensively available in the public domain, we can draw valuable comparisons from studies on structurally similar compounds. The following table summarizes second-order rate constants for the reaction of various substituted halobenzenes with piperidine, a common nucleophile. This data provides a framework for predicting the relative reactivity of the chloro and fluoro positions in this compound.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹] |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 4.5 x 10⁻³ |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 3.1 x 10⁻⁴ |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 1.7 x 10⁻⁴ |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 3.4 x 10⁻⁵ |
| This compound | Amine | Aprotic Solvent | Ambient | Data not readily available |
Data for dinitro-substituted halobenzenes is provided for comparative purposes to illustrate the general trend in leaving group ability in SNAr reactions.
The data clearly illustrates the established trend for leaving group ability in SNAr reactions: F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions and highlights the unique mechanism of the SNAr pathway. Based on these trends, it is expected that nucleophilic attack on this compound would preferentially occur at the fluorine-bearing carbon.
Experimental Protocol for Kinetic Analysis
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general procedure for studying the kinetics of the reaction of this compound with an amine nucleophile using UV-Vis spectrophotometry. This technique is suitable when either the reactant or the product has a distinct UV-Vis absorbance profile.
Objective: To determine the second-order rate constant for the reaction between this compound and an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatic bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine nucleophile of varying known concentrations (e.g., 0.5 M, 1.0 M, 1.5 M) in the same solvent.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting material (this compound) and the expected product (the corresponding amine-substituted benzoate).
-
Identify a wavelength (λmax) where the product shows significant absorbance, and the starting material shows minimal absorbance.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the determined λmax and equilibrate the temperature-controlled cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the this compound solution.
-
Initiate the reaction by adding a known volume of one of the amine nucleophile solutions to the cuvette. The concentration of the amine should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at λmax as a function of time. Continue recording until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) plotted against time will yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (kobs).
-
Repeat the kinetic measurements with different excess concentrations of the amine nucleophile.
-
Plot the calculated kobs values against the corresponding amine concentrations. The slope of this second plot will be the second-order rate constant (k₂).
-
Mandatory Visualizations
To further elucidate the experimental and logical framework of this analysis, the following diagrams are provided.
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Workflow for determining reaction kinetics using UV-Vis spectrophotometry.
A Comparative Guide to Alternative Precursors for 2-Chloro-4-Fluorobenzoyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-chloro-4-fluorobenzoyl compounds, crucial intermediates in the manufacturing of pharmaceuticals and agrochemicals, has traditionally relied on a limited number of precursors. This guide provides a comparative analysis of alternative synthetic routes, offering insights into their respective yields, advantages, and drawbacks. The information presented is intended to assist researchers in selecting the most suitable and efficient pathway for their specific needs, considering factors such as cost, environmental impact, and scalability.
Comparison of Synthetic Pathways
The following table summarizes various synthetic routes for producing 2-chloro-4-fluorobenzoic acid, a direct precursor to 2-chloro-4-fluorobenzoyl compounds.
| Precursor/Starting Material | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| 2-Chloro-4-fluorotoluene | Co(OAc)₂, Mn(OAc)₂, O₂, Acetic Acid, 130-160°C, 300 psi | 92%[1] | High yield; Utilizes a relatively inexpensive starting material. | Requires high pressure and temperature; Traditional methods use toxic oxidants like dichromate.[2][3] |
| 2-Chloro-4-fluorobenzaldehyde | Sodium chlorite, HCl, Acetonitrile/Water, 0-80°C | 90.8%[4] | High yield under mild conditions. | The starting aldehyde can be expensive.[5][6] Sodium chlorite is a strong oxidant with explosion risks.[2] |
| 2-Chloro-4-aminobromobenzene | 1. Diazotization 2. Grignard reaction (Mg, CO₂) or Cyanation (CuCN) followed by hydrolysis | Yields not specified in abstracts | Avoids expensive and highly toxic reagents; Environmentally friendly.[2] | Multi-step process. |
| 2-Chloro-4-aminobenzonitrile | 1. Diazotization 2. Hydrolysis (acidic or basic) | Yields not specified in abstracts | Environmentally friendly; Cost-effective; Avoids noble metal catalysts and highly toxic reagents.[3] | Multi-step process. |
| m-Chloroaniline | Multi-step: amino protection, Vilsmeier-Haack, oxidation, nitro reduction, fluorination | ≥ 85%[7] | Utilizes cheap raw materials; High overall yield.[7] | Complex multi-step synthesis. |
| 2-Chloro-4-fluoroiodobenzene | Carbon monoxide, Palladium acetate catalyst | Yields not specified in abstracts | Direct carbonylation. | Uses expensive noble metal catalysts; Carbon monoxide is highly toxic.[2][5] |
Experimental Protocols
Oxidation of 2-Chloro-4-fluorotoluene
This protocol is adapted from a high-yield synthesis of 2-chloro-4-fluorobenzoic acid.[1]
Materials:
-
2-chloro-4-fluorotoluene
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
tert-butyl hydroperoxide
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Oxygen gas
Procedure:
-
In a high-pressure autoclave, combine 2-chloro-4-fluorotoluene (0.393 mol), glacial acetic acid (240 mL), Co(OAc)₂·4H₂O (1.20 mmol), Mn(OAc)₂·4H₂O (1.22 mmol), tert-butyl hydroperoxide (4.10 mmol), and 48% HBr (600 mg).
-
Pressurize the autoclave with oxygen to 300 psi.
-
Heat the reaction mixture to 130-160°C for 3 hours.
-
After cooling, pour the reaction mixture into ice water (250 mL).
-
The resulting white solid is collected by suction filtration.
-
Wash the solid with water and dry it in a vacuum oven at 60°C.
-
The final product is 2-chloro-4-fluorobenzoic acid.
Oxidation of 2-Chloro-4-fluorobenzaldehyde
This protocol describes the synthesis of 2-chloro-4-fluorobenzoic acid from its corresponding aldehyde.[4]
Materials:
-
2-chloro-4-fluorobenzaldehyde
-
Sodium chlorite (NaClO₂)
-
Hydrochloric acid (HCl)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve 2-chloro-4-fluorobenzaldehyde (6.31 mmol) in acetonitrile (20 ml) in a three-necked flask and cool to 0°C.
-
Add an aqueous solution of NaClO₂ (18.92 mmol in 5 ml of water).
-
Slowly add an aqueous solution of HCl (25.23 mmol in 5 ml of water) dropwise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes after the addition is complete.
-
Raise the temperature to 80°C and stir for another 30 minutes.
-
Remove the acetonitrile by rotary evaporation and dilute the residue with water (10 ml).
-
Adjust the pH to 2 with 6N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic phase with anhydrous Na₂SO₄ and evaporate the solvent.
-
The crude product can be purified by column chromatography.
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the key synthetic routes described.
Caption: Oxidation of 2-Chloro-4-fluorotoluene.
Caption: Oxidation of 2-Chloro-4-fluorobenzaldehyde.
Caption: Synthesis from 2-Chloro-4-aminobromobenzene.
Caption: Synthesis from 2-Chloro-4-aminobenzonitrile.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-Chloro-4-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
Safety Operating Guide
Prudent Disposal of Ethyl 2-chloro-4-fluorobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Ethyl 2-chloro-4-fluorobenzoate, a halogenated aromatic ester.
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on established best practices for the disposal of halogenated organic compounds.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe handling and disposal. Halogenated organic compounds must be collected separately from non-halogenated organic waste.[2][3]
-
Waste Container: Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[1] The container must be compatible with this compound.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."[1][3] An accumulation start date should also be clearly visible.
-
Collection: Collect all waste, including contaminated consumables such as pipette tips and wipes, in the designated halogenated waste container.
III. Disposal Procedure: A Step-by-Step Guide
-
Consult Institutional Guidelines: Before initiating disposal, review your organization's specific chemical hygiene plan and waste disposal protocols.
-
Segregate Waste: At the point of generation, separate this compound and any materials contaminated with it into a designated "Halogenated Organic Waste" container.[2]
-
Container Management: Keep the waste container securely closed when not in use.[1] Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
-
Arrange for Pickup: Once the container is full or the accumulation time limit is reached, arrange for waste pickup through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.[1]
IV. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for halogenated organic waste.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [2] |
| Container Type | Chemically resistant, leak-proof with a secure lid | [1] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Accumulation Date | [1][3] |
| Storage Location | Designated Satellite Accumulation Area | General Lab Safety |
| Disposal Method | Licensed Hazardous Waste Vendor (via EHS) | [1] |
Experimental Protocols
As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The step-by-step disposal procedure serves as the protocol for safe handling and disposal.
Mandatory Visualizations
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the segregation and disposal of laboratory chemical waste.
References
Personal protective equipment for handling Ethyl 2-chloro-4-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-chloro-4-fluorobenzoate (CAS 167758-87-4). The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. Should be tight-fitting to protect against splashes. |
| Skin Protection | Chemical-resistant gloves | Neoprene or Viton gloves are recommended for handling halogenated hydrocarbons. Always inspect gloves for integrity before use. |
| Lab Coat | Should be flame-retardant and have long sleeves. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. |
| Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to ensure safety. The following step-by-step guide outlines the handling process from preparation to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Put on all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
The storage container must be clearly labeled with the chemical name and associated hazards.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 2: Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area. Wear a full-face respirator and appropriate protective clothing. Contain the spill and collect it for disposal by a licensed professional. |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Disposal Guidelines:
-
Chemical Waste: Unused this compound and solutions containing it should be collected in a designated, properly labeled, and sealed container for hazardous waste.
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed and certified hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
